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  • Product: Ethyl octahydro-1h-indole-2-carboxylate
  • CAS: 79799-08-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of CAS 80875-98-5 and Its Ethyl Ester Precursor

Executive Summary & Nomenclature Clarification In the synthesis of advanced Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, the bicyclic octahydroindole core is a critical pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the synthesis of advanced Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, the bicyclic octahydroindole core is a critical pharmacophore [1]. It is important to clarify the chemical nomenclature often conflated in industrial sourcing:

  • CAS 80875-98-5 strictly refers to the free zwitterionic acid: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (often termed Ramipril Bicyclic Acid or Perindopril EP Impurity A) [1].

  • Ethyl octahydro-1H-indole-2-carboxylate (typically CAS 79799-08-9 or 82864-25-3 for its HCl salt) is the direct synthetic precursor to this acid.

As a Senior Application Scientist, I have structured this whitepaper to detail the Nuclear Magnetic Resonance (NMR) spectral data, stereochemical validation, and self-validating experimental workflows required to characterize these compounds. The transition from the ethyl ester to the free acid involves strict stereocontrol, which must be unambiguously verified via multi-dimensional NMR techniques [2].

Mechanistic Role & Stereochemical Significance

The therapeutic efficacy of ACE inhibitors relies heavily on their ability to mimic the transition state of angiotensin I cleavage. The (2S, 3aS, 7aS) configuration of the octahydroindole ring is non-negotiable; the cis-fused bicyclic system ensures the correct spatial orientation of the carboxylate group for zinc-ion coordination in the ACE active site [3].

During the industrial synthesis, indole-2-carboxylic acid is first esterified to ethyl indole-2-carboxylate. Catalytic hydrogenation (using PtO₂/H₂) is then employed. The causality behind using the ethyl ester during hydrogenation is twofold: it prevents the poisoning of the catalyst by the free carboxylic acid and sterically directs the addition of hydrogen to favor the cis-fused (3aS, 7aS) diastereomer [4]. Subsequent base-catalyzed hydrolysis yields CAS 80875-98-5.

Synthesis N1 Indole-2-carboxylic Acid (Starting Material) N2 Ethyl Indole-2-carboxylate (Ester Intermediate) N1->N2 EtOH / H+ N3 Ethyl octahydro-1H-indole- 2-carboxylate N2->N3 PtO2 / H2 (Stereoselective) N4 CAS 80875-98-5 (2S,3aS,7aS)-Acid N3->N4 1. NaOH 2. HCl (Hydrolysis) N5 Perindopril / Trandolapril (ACE Inhibitors) N4->N5 Peptide Coupling

Chemical synthesis pathway from indole precursors to ACE inhibitors.

Quantitative NMR Spectral Data

The following tables summarize the validated 1H and 13C NMR data for the free acid (CAS 80875-98-5) [2]. The choice of D₂O as the solvent is deliberate: the free acid exists as a highly polar zwitterion (ammonium carboxylate) that exhibits poor solubility in standard organic solvents like CDCl₃.

Table 1: ¹H NMR Data for CAS 80875-98-5 (400 MHz, D₂O, 298K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Causality
1.23 – 1.64Multiplet (m)7HAliphatic ring protons (cyclohexyl core). Broadness is due to overlapping axial/equatorial couplings.
1.73 – 1.82Multiplet (m)1HAliphatic ring proton.
1.91 – 2.01Multiplet (m)1HAliphatic ring proton.
2.25 – 2.36Multiplet (m)2HProtons adjacent to the bridgehead (C3).
3.65Multiplet (m)1HBridgehead proton (C7a), shifted downfield due to adjacent nitrogen.
4.06Multiplet (m)1HAlpha-proton (C2), highly deshielded by the adjacent carboxylate and amine groups.

(Note: Exchangeable protons from the -NH and -COOH groups are not visible due to rapid deuterium exchange with D₂O).

Table 2: ¹³C NMR Data for CAS 80875-98-5 (100 MHz, D₂O)
Chemical Shift (δ, ppm)Carbon TypeAssignment
20.88, 21.36, 24.38, 25.06CH₂Cyclohexyl ring carbons (C4, C5, C6, C7).
32.36, 36.91CH, CH₂Bridgehead carbon (C3a) and C3.
59.34CHBridgehead carbon (C7a) adjacent to Nitrogen.
59.70CHAlpha-carbon (C2) adjacent to Nitrogen and Carboxylate.
175.42C=OCarboxylate carbon.
Table 3: Comparative Shifts for Ethyl octahydro-1H-indole-2-carboxylate

When analyzing the ethyl ester precursor (typically in CDCl₃ due to higher lipophilicity), the core ring shifts remain similar, but the spectrum features two critical diagnostic peaks that must disappear upon successful hydrolysis:

  • ~4.15 ppm (Quartet, 2H, J = 7.1 Hz): The -O-CH₂- protons of the ethyl group.

  • ~1.28 ppm (Triplet, 3H, J = 7.1 Hz): The -CH₃ protons of the ethyl group.

  • The ¹³C carbonyl peak shifts slightly upfield to ~172.5 ppm (ester) compared to the free acid.

Self-Validating Experimental Workflows

To ensure scientific integrity, the hydrolysis of the ethyl ester to CAS 80875-98-5 and its subsequent NMR characterization must operate as a closed, self-validating loop.

Protocol 1: Hydrolysis & Isolation
  • Saponification: Dissolve ethyl octahydro-1H-indole-2-carboxylate in a 1:1 mixture of THF and 1M aqueous NaOH.

    • Causality: The biphasic/mixed solvent ensures solubility of both the lipophilic ester and the hydrophilic hydroxide ion. Room temperature is maintained to prevent base-catalyzed epimerization at the sensitive C2 alpha-chiral center.

  • Reaction Monitoring: Monitor via TLC (Ninhydrin stain). The reaction is complete when the high-Rf ester spot disappears.

  • Acidification: Adjust the pH to ~6.5 using 1M HCl.

    • Causality: pH 6.5 represents the isoelectric point (pI) of the zwitterionic amino acid, maximizing its precipitation/crystallization from the aqueous layer.

  • Filtration & Drying: Collect the precipitate and dry under high vacuum to yield CAS 80875-98-5.

Protocol 2: NMR Acquisition & Stereochemical Validation
  • Sample Preparation: Dissolve 15 mg of the dried product in 0.6 mL of D₂O.

    • Self-Validation Check: If the sample is cloudy, unhydrolyzed ester remains. The ester is insoluble in D₂O, acting as a built-in purity checkpoint.

  • 1D Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Verify the complete absence of the ethyl quartet at 4.15 ppm.

  • 2D NOESY Acquisition (Critical Step): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms.

    • Causality: 1D NMR cannot prove the relative stereochemistry. The NOESY experiment will show positive cross-peaks between the protons at C2, C3a, and C7a . If these three protons show strong NOE correlations, they reside on the same face of the bicyclic ring system, unambiguously proving the required cis-fused (2S, 3aS, 7aS) configuration.

NMR_Protocol S1 1. Sample Prep Dissolve in D2O (Checks for unreacted ester) S2 2. 1D NMR (1H & 13C) Verify absence of ethyl peaks S1->S2 S3 3. 2D NOESY Verify (2S,3aS,7aS) Cis-Fusion via cross-peaks S2->S3 S4 4. Data Validation Confirm Enantiomeric Purity via Chiral HPLC S3->S4

Self-validating NMR workflow for stereochemical confirmation.

Conclusion

The structural elucidation of CAS 80875-98-5 and its ethyl ester precursor requires precise analytical rigor. By utilizing D₂O for zwitterion solubilization and relying on 2D NOESY NMR for spatial stereocenter validation, researchers can guarantee the structural integrity of this vital ACE inhibitor building block. The protocols outlined above ensure that any incomplete hydrolysis or stereochemical epimerization is immediately detected, preventing downstream synthesis failures.

References

  • Veeprho. "Perindopril EP Impurity A | CAS 80875-98-5". Veeprho Pharmaceuticals.[Link]

  • Blanco, J. M., et al. "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid". PubMed Central (PMC), National Institutes of Health.[Link]

  • "Process for producing optically active octahydro-1H-indole-2-carboxylic acid".
  • "Stereocontrolled Synthesis of Phosphoproline Analogues Containing a trans-Fused Octahydroindole Bicyclic System". The Journal of Organic Chemistry, ACS Publications.[Link]

Exploratory

Stereoisomers and chirality of ethyl octahydro-1h-indole-2-carboxylate

An In-Depth Technical Guide to the Stereoisomers and Chirality of Ethyl Octahydro-1H-indole-2-carboxylate Introduction Ethyl octahydro-1H-indole-2-carboxylate, the ethyl ester of octahydro-1H-indole-2-carboxylic acid (Oi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereoisomers and Chirality of Ethyl Octahydro-1H-indole-2-carboxylate

Introduction

Ethyl octahydro-1H-indole-2-carboxylate, the ethyl ester of octahydro-1H-indole-2-carboxylic acid (Oic), stands as a cornerstone chiral building block in modern pharmaceutical development.[1] Its significance is most profoundly demonstrated by its role as a key intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are vital for the management of hypertension.[1][2][3] The rigid, bicyclic structure of this non-proteinogenic amino acid analogue imparts a high degree of conformational constraint, a feature strategically exploited in drug design to enhance metabolic stability and bioavailability.[4][5]

However, the very structural feature that makes this molecule valuable—its complex three-dimensional architecture—also presents significant analytical challenges. The molecule possesses three distinct chiral centers, giving rise to a complex landscape of stereoisomers.[1][4] For researchers, scientists, and drug development professionals, a deep understanding of this stereochemical complexity is not merely academic; it is a prerequisite for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The specific stereochemistry of the octahydroindole core is absolutely critical to the biological activity of the drugs derived from it.[1]

This technical guide provides a comprehensive exploration of the stereoisomers and chirality of ethyl octahydro-1H-indole-2-carboxylate. Moving beyond a simple recitation of facts, we will dissect the causality behind experimental choices, present self-validating analytical workflows, and ground our discussion in authoritative references. Our objective is to equip you with the foundational knowledge and practical methodologies required to confidently navigate the synthesis, separation, and characterization of these crucial chiral intermediates.

Chapter 1: The Stereochemical Landscape

Core Structure and Inherent Chirality

The chemical architecture of ethyl octahydro-1H-indole-2-carboxylate is defined by a pyrrolidine ring fused to a cyclohexane ring, creating a bicyclic system.[4] The "octahydro-" prefix indicates that the indole ring system is fully saturated. This saturation is the source of its stereochemical complexity.

The molecule possesses three stereogenic centers, located at the C2, C3a, and C7a positions.[1][4]

  • C2: The alpha-carbon bearing the ethyl carboxylate group.

  • C3a: The bridgehead carbon where the two rings are fused.

  • C7a: The second bridgehead carbon, also part of the ring fusion.

The presence of 'n' chiral centers results in a maximum of 2^n possible stereoisomers. For this molecule, this calculation (2³) predicts a total of eight possible stereoisomers , which exist as four distinct pairs of enantiomers.[1][4]

stereoisomers parent Ethyl Octahydro-1H- indole-2-carboxylate chiral_centers 3 Chiral Centers (C2, C3a, C7a) parent->chiral_centers Possesses isomer_count 2³ = 8 Stereoisomers chiral_centers->isomer_count Leads to enantiomer_pairs 4 Pairs of Enantiomers isomer_count->enantiomer_pairs Grouped as

Caption: Logical relationship from chiral centers to stereoisomer count.

Nomenclature and Pharmaceutically Relevant Isomers

The absolute configuration (R/S) at each of the three chiral centers defines a specific stereoisomer. The biological targets of ACE inhibitors are exquisitely stereospecific, meaning only one particular isomer will exhibit the desired therapeutic effect.

The most critical isomers in drug synthesis are:

  • (2S,3aS,7aS)-isomer : This is a key precursor for the synthesis of Perindopril .[1][3]

  • (2S,3aR,7aS)-isomer : This isomer is the designated intermediate for synthesizing Trandolapril .[1]

The difference between these two key intermediates is the configuration at a single chiral center (C3a), making them diastereomers of each other. This distinction underscores the imperative for precise stereocontrol during synthesis and rigorous analytical verification.

Physicochemical Impact of the Bicyclic System

The fused ring structure of ethyl octahydro-1H-indole-2-carboxylate confers two properties that are highly advantageous in medicinal chemistry:

  • Conformational Constraint : The bicyclic system severely restricts the rotational freedom of the molecule's backbone. When incorporated into a larger molecule like a peptide mimic, this rigidity can lock it into a specific, biologically active conformation, enhancing its binding affinity to a target receptor or enzyme.[4]

  • Enhanced Lipophilicity : The saturated cyclohexane ring adds significant hydrophobic character to the molecule. This increased lipophilicity can improve a drug's ability to cross cell membranes, potentially leading to better oral bioavailability.[4][5]

Chapter 2: Analytical Methodologies for Stereoisomer Characterization

The analysis of ethyl octahydro-1H-indole-2-carboxylate and its parent acid is a multi-step process. Since diastereomers possess different physical properties, they can be separated using standard achiral chromatographic methods. Enantiomers, however, are physically identical in an achiral environment and require specialized chiral techniques for resolution.[2]

Separation of Diastereomers via Achiral HPLC-RID

The foundational step in analyzing a synthetic mixture is to separate the diastereomeric pairs.

Causality of Method Choice : Ethyl octahydro-1H-indole-2-carboxylate and its parent acid lack a significant chromophore, meaning they do not absorb UV light strongly. This makes standard UV detection in HPLC ineffective.[3][6] The ideal solution is to use a Refractive Index Detector (RID) , a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[3][6][7] This allows for the detection and quantification of all isomers without the need for chemical derivatization.

Experimental Protocol: HPLC-RID for Diastereomer Separation

This protocol is adapted from established methods for the analysis of octahydro-1H-indole-2-carboxylic acid isomers.[3][7]

  • Instrumentation : An HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.

  • Sample Preparation : Accurately weigh and dissolve ~50 mg of the sample in a 10 mL volumetric flask using the mobile phase as the diluent (concentration of ~5 mg/mL).

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm particle size) is effective.[3][7]

    • Mobile Phase : An isocratic mobile phase consisting of 10 mM potassium phosphate buffer, with the pH adjusted to 3.0.[3][7]

    • Flow Rate : 1.5 mL/min.[3][7]

    • Column Temperature : Maintained at 35°C to ensure reproducible retention times.[3][7]

    • Injection Volume : 10 µL.

  • Detection : Refractive Index Detector (RID). It is crucial to allow the RID to stabilize for several hours before analysis to minimize baseline drift.[3]

  • Data Analysis : Identify and quantify the peaks corresponding to the different diastereomers based on their retention times. The relative peak areas can be used to determine the diastereomeric purity.

Data Summary: Typical HPLC-RID Parameters

ParameterValueRationale
Stationary Phase C18 (e.g., Inertsil ODS-4)Provides good retention and resolution for these polar compounds.[3]
Mobile Phase 10 mM KH₂PO₄ (pH 3.0)The acidic pH ensures the carboxylic acid (if present) is protonated for consistent retention.[3][7]
Flow Rate 1.5 mL/minOffers a balance between analysis time and separation efficiency.[3]
Temperature 35°CEnhances peak shape and ensures consistent retention times.[3][7]
Detector Refractive Index (RID)Necessary for detecting these non-chromophoric compounds.[3][6]
Resolution of Enantiomers via Chiral HPLC

Once diastereomers are separated or if the synthesis is diastereoselective, the next critical step is to determine the enantiomeric purity of the desired isomer.

Causality of Method Choice : Enantiomers cannot be resolved on an achiral stationary phase. The separation requires a chiral environment, which is most commonly provided by a Chiral Stationary Phase (CSP) . Macrocyclic glycopeptide-based CSPs, such as those based on Teicoplanin, are highly effective for separating the enantiomers of amino acid derivatives like this one.[2] The CSP creates transient, diastereomeric complexes with each enantiomer, which have different stabilities and thus different retention times.

Experimental Protocol: Chiral HPLC for Enantiomer Resolution

This protocol outlines a general approach based on established principles for chiral separations.[2]

  • Instrumentation : An HPLC system with a pump, autosampler, column oven, and a UV or RI detector. (If the ester is analyzed, the ethyl group may provide enough of a chromophore for UV detection at low wavelengths; otherwise, RID is used).

  • Sample Preparation : Dissolve the isolated diastereomer in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Column : A macrocyclic glycopeptide-based CSP (e.g., Teicoplanin-based).[2]

    • Mobile Phase : Typically a polar organic or reversed-phase mobile phase. The exact composition (e.g., methanol/acetonitrile/water with acidic or basic additives) must be optimized for the specific CSP and analyte.

    • Flow Rate : Typically 0.5 - 1.0 mL/min.

    • Column Temperature : Ambient or controlled (e.g., 25°C).

    • Injection Volume : 10 µL.

  • Data Analysis : Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Structural Elucidation and Stereochemical Assignment

Chromatography separates isomers, but spectroscopy is required to confirm their structure and relative stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the relative configuration of the stereocenters.[8] By analyzing proton-proton coupling constants (³J-couplings) and through-space correlations from Nuclear Overhauser Effect (NOE) experiments, one can deduce the spatial relationships between protons on the bicyclic ring system.[5] This information allows for the unambiguous assignment of cis or trans relationships between substituents, thus confirming the identity of a diastereomer.[5]

  • Optical Rotation (Polarimetry) : Once an enantiomer has been isolated, its optical purity can be confirmed by measuring its specific rotation using a polarimeter.[5] The sign (+ or -) and magnitude of the rotation are characteristic physical constants of a pure enantiomer under specific conditions (concentration, solvent, temperature, wavelength).

  • X-Ray Crystallography : For unambiguous proof of absolute stereochemistry, X-ray crystallography is the gold standard. If a suitable single crystal of the compound or a derivative can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the molecule, definitively assigning the R/S configuration at each chiral center.[5]

Chapter 3: Integrated Workflow for Stereochemical Quality Control

In a drug development setting, these techniques are not used in isolation but are integrated into a robust, self-validating workflow to ensure the stereochemical integrity of the final product.

workflow cluster_synthesis Synthesis & Initial State cluster_separation Separation & Purification cluster_characterization Characterization & Confirmation start Synthetic Mixture (Potentially 8 Isomers) hplc_rid Step 1: Achiral HPLC-RID (Diastereomer Separation) start->hplc_rid isolate Isolate Target Diastereomer hplc_rid->isolate Yields 4 peaks (diastereomeric pairs) chiral_hplc Step 2: Chiral HPLC (Enantiomer Resolution) isolate->chiral_hplc nmr NMR Spectroscopy (Relative Stereochemistry) isolate->nmr Structural Proof final Final Product: Stereochemically Pure Isomer chiral_hplc->final Confirms >99.5% ee polarimetry Polarimetry (Optical Purity) xray X-Ray Crystallography (Absolute Stereochemistry) final->polarimetry Confirms Identity final->xray Gold Standard Proof

Caption: Integrated workflow for stereoisomer separation and characterization.

This workflow demonstrates a system of checks and balances. HPLC-RID first separates the material into its diastereomeric components. The desired diastereomer is isolated and then subjected to chiral HPLC to confirm its enantiomeric excess. Finally, a suite of spectroscopic techniques (NMR, Polarimetry, and potentially X-ray) provides orthogonal verification of the structure and stereochemistry, ensuring the final product meets the stringent quality requirements for pharmaceutical use.

Conclusion

The stereochemical complexity of ethyl octahydro-1H-indole-2-carboxylate is central to its function as a high-value pharmaceutical intermediate. Its three chiral centers give rise to eight stereoisomers, each with potentially different biological activities. A thorough understanding and rigorous application of analytical techniques are therefore indispensable. By integrating achiral HPLC-RID for diastereomer separation, chiral HPLC for enantiomeric resolution, and spectroscopic methods for structural confirmation, researchers and drug developers can establish a self-validating system. This ensures the correct, stereochemically pure isomer is advanced, safeguarding the quality, safety, and efficacy of the life-saving medicines derived from it.

References

  • LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. 4

  • Remuiñán, M. J., et al. (n.d.). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC.

  • BenchChem. (2025). A Comparative Guide to Determining the Enantiomeric Purity of Octahydro-1H-indole-2-carboxylic Acid by Chiral HPLC. Benchchem. 2

  • BenchChem. (2025). analysis of octahydro-1H-indole-2-carboxylic acid isomers by refractive index detector. Benchchem. 6

  • BenchChem. (2025). A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers. Benchchem. 1

  • Rao, B. M., et al. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. 7

  • Evoltis. (n.d.). Buy Ethyl octahydro-1H-indole-2-carboxylate hydrochloride (EVT-15318102).

  • ResearchGate. (2023, March 26). NMR for Stereochemical Elucidation.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis Applications of Ethyl Octahydro-1H-Indole-2-Carboxylate

Executive Summary Ethyl octahydro-1H-indole-2-carboxylate is a critical chiral bicyclic scaffold utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of Angiotensin-Converting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl octahydro-1H-indole-2-carboxylate is a critical chiral bicyclic scaffold utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, where its rigid stereochemistry perfectly mimics the transition state of ACE substrates. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically molecular weight and boiling point dynamics—alongside field-proven, self-validating protocols for its isolation and stabilization.

Physicochemical Profiling & Thermodynamics

Understanding the exact physicochemical properties of this intermediate is crucial for preventing yield loss during scale-up manufacturing. The compound exists primarily in two forms: the reactive free base and the stable hydrochloride salt.

Molecular Weight Analysis

The molecular weight of the free base (Chemical Formula: C₁₁H₁₉NO₂) is precisely 197.28 g/mol . When converted to its hydrochloride salt (C₁₁H₂₀ClNO₂) to prevent oxidation and improve handling, the molecular weight increases to 233.74 g/mol 1[1]. Accurate stoichiometric calculations during the N-alkylation phase of drug synthesis depend entirely on distinguishing between these two forms.

Boiling Point Dynamics & Thermal Degradation Causality

A standard atmospheric boiling point (at 760 mmHg) is rarely reported in literature for the free base. The causality behind this absence is thermal degradation. The molecule contains both a nucleophilic secondary amine and an electrophilic ester group. If heated to its theoretical atmospheric boiling point (estimated >250°C), the compound undergoes rapid intermolecular aminolysis, resulting in the formation of polymeric amides or diketopiperazines. Consequently, isolation requires high-vacuum distillation to lower the boiling point to a kinetically safe thermal window (typically 100–120°C at < 5 mmHg).

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 79799-08-982864-25-3 / 79799-34-1 2[2]
Molecular Formula C₁₁H₁₉NO₂C₁₁H₂₀ClNO₂
Molecular Weight 197.28 g/mol 233.74 g/mol
Boiling Point 100–120°C (at 1-5 mmHg)N/A (Melts/Decomposes prior to boiling)
Physical State (RT) Viscous, pale-yellow oilWhite crystalline solid
Primary Utility Reactive intermediate for N-alkylationStable storage form; analytical reference

Structural Causality in Drug Design

The specific use of the ethyl ester of octahydro-1H-indole-2-carboxylic acid is not arbitrary. In the synthesis of ACE inhibitors like Perindopril and Trandolapril3[3], the carboxylic acid must be transiently protected. The ethyl group prevents the carboxylate from acting as a competing nucleophile during the critical N-alkylation step (where the chiral homophenylalanine-derived side chain is attached). Once the nitrogen is successfully alkylated, the ethyl ester is cleanly removed via mild alkaline saponification.

SynthesisPathway N1 Indole-2-carboxylic acid N2 Octahydro-1H-indole- 2-carboxylic acid N1->N2 Catalytic Hydrogenation N3 Ethyl octahydro-1H-indole- 2-carboxylate N2->N3 Esterification (EtOH, H+) N4 N-Alkylation (Chiral Side Chain) N3->N4 Coupling N5 ACE Inhibitors (Perindopril / Trandolapril) N4->N5 Saponification & Salt Formation

Synthetic pathway utilizing Ethyl octahydro-1H-indole-2-carboxylate in ACE inhibitor design.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Success at each step is confirmed by observable physical changes that inherently prove the chemical mechanism.

Protocol 1: Isolation of the Free Base via High-Vacuum Distillation

Objective: Purify the crude esterification product while actively preventing thermal degradation.

  • Apparatus Setup: Equip a short-path distillation apparatus with a high-vacuum pump capable of maintaining pressure below 5 mmHg. Attach a dry-ice/acetone cold trap to protect the pump from volatile organics.

  • Degassing: Transfer the crude reaction mixture to the distillation flask. Apply vacuum at room temperature for 30 minutes to remove residual ethanol and low-boiling solvents.

  • Fractional Distillation: Gradually increase the oil bath temperature. Discard the initial fore-run (impurities). Collect the main fraction at a vapor temperature of 100–120°C (at 1-5 mmHg) .

  • Self-Validation Check: The collection of a clear, colorless to pale-yellow viscous oil, combined with the absence of a dark, insoluble polymeric residue in the distillation flask, validates that the thermal threshold for intermolecular aminolysis was successfully avoided.

Protocol 2: Conversion to Hydrochloride Salt for Stable Storage

Objective: Convert the oxidation-prone free base into a shelf-stable, crystalline hydrochloride salt. Causality: Free secondary amines slowly oxidize or absorb atmospheric CO₂ (forming carbamates). Protonating the amine nitrogen eliminates its nucleophilicity, rendering the molecule inert to these degradation pathways.

  • Dissolution: Dissolve the purified free base (C₁₁H₁₉NO₂) in 10 volumes of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

  • Protonation: Cool the solution to 0–5°C using an ice bath. Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of 4M HCl in dioxane dropwise.

  • Crystallization: Stir the mixture for 1 hour at 0°C to ensure complete precipitation.

  • Self-Validation Check: The immediate precipitation of a white crystalline solid is a self-validating purification step. Because non-basic organic impurities cannot be protonated, they remain fully soluble in the ether phase. The formation of the solid inherently guarantees the basicity of the target and separates it from neutral contaminants.

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold anhydrous ether, and dry under vacuum to yield the pure hydrochloride salt (C₁₁H₂₀ClNO₂).

ProtocolWorkflow A Crude Free Base (Contains Solvents/Impurities) B High-Vacuum Distillation (< 5 mmHg, 100-120°C) A->B Removes volatiles C Purified Free Base (Viscous Oil) B->C Prevents thermal degradation D Dissolution in Anhydrous Ether C->D Preparation for salt formation E Addition of Anhydrous HCl (0-5°C) D->E Protonation of secondary amine F Crystallization & Filtration E->F Self-validating precipitation G Hydrochloride Salt (Stable Solid) F->G High purity isolation

Workflow for the purification and stabilization of Ethyl octahydro-1H-indole-2-carboxylate.

References

  • Title: Cas 82864-25-3,Ethyl L-octahydroindole-2-carboxylate Source: LookChem URL
  • Title: Ethyl L-octahydroindole-2-carboxylate hydrochloride CAS#: 82864-25-3 Source: ChemicalBook URL
  • Title: AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)
  • Title: ethyl octahydro-1H-indole-2-carboxylate | 79799-08-9 Source: Sigma-Aldrich URL

Sources

Exploratory

Whitepaper: Mechanism of Formation of Ethyl Octahydro-1H-Indole-2-Carboxylate

Executive Summary Ethyl octahydro-1H-indole-2-carboxylate is a critical chiral bicyclic intermediate utilized extensively in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Perindopril and T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl octahydro-1H-indole-2-carboxylate is a critical chiral bicyclic intermediate utilized extensively in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril. The formation of this fully saturated bicyclic system from its aromatic precursor, ethyl indole-2-carboxylate, represents a masterclass in controlled heterogeneous catalytic hydrogenation.

As a Senior Application Scientist, I approach this transformation not merely as a synthetic step, but as a thermodynamic problem. The direct hydrogenation of the indole nucleus is notoriously difficult due to its high resonance stabilization energy and the propensity of the resulting secondary amine to poison transition metal catalysts [1]. This whitepaper deconstructs the mechanistic causality behind the formation of ethyl octahydro-1H-indole-2-carboxylate, detailing how Brønsted acid activation synergizes with surface-mediated facial selectivity to drive the reaction to completion.

Mechanistic Causality: Overcoming Aromatic Resonance

The transformation of ethyl indole-2-carboxylate to the octahydro derivative occurs via a tandem, two-stage hydrogenation pathway. The choice of solvent and catalyst is not arbitrary; it is dictated by the electronic demands of the indole core.

Brønsted Acid Activation and Aromaticity Disruption

Attempting to hydrogenate unprotected indoles in neutral solvents over standard palladium catalysts typically stalls or leads to complex mixtures of oligomers [1]. To bypass this thermodynamic barrier, the reaction is conducted in a strong Brønsted acid, typically Trifluoroacetic Acid (TFA) [2].

The acid serves a dual purpose:

  • Electrophilic Activation: TFA protonates the indole ring at the highly nucleophilic C-3 position. This generates an indoleninium (iminium) cation, which fundamentally disrupts the global aromaticity of the pyrrole ring. The C=N bond becomes highly electrophilic and primed for hydride reception.

  • Catalyst Protection: As the reduction proceeds, the basic secondary amine is immediately protonated to an ammonium salt, preventing the lone pair from coordinating with and poisoning the active metal sites on the catalyst [1].

Stage 1: Pyrrole Ring Reduction

Once the iminium ion is formed, the first stage of hydrogenation occurs rapidly. Using Platinum Dioxide (PtO 2​ , Adams' Catalyst) under moderate hydrogen pressure, H 2​ is added across the C=N and C2-C3 bonds. This yields the intermediate ethyl indoline-2-carboxylate. At this juncture, the pyrrole ring is saturated, but the benzene ring remains intact.

Stage 2: Facial Selectivity in Arene Hydrogenation

The final stage requires the deep hydrogenation of the remaining benzene ring. PtO 2​ is uniquely suited for this, as it exhibits exceptional activity for arene reduction in acidic media [3]. Because this is a heterogeneous surface reaction, the indoline intermediate adsorbs onto the platinum surface, and hydrogen atoms are delivered from the catalyst to the less sterically hindered face of the molecule. This concerted syn-addition dictates the stereochemical outcome, predominantly yielding the cis-fused bicyclic system (e.g., the cis-octahydroindole core required for ACE inhibitors).

Mechanism SM Ethyl indole-2-carboxylate (Aromatic System) IM1 C-3 Protonated Iminium Ion (Aromaticity Disrupted) SM->IM1 TFA / H+ (Protonation) INT Ethyl indoline-2-carboxylate (Pyrrole Reduced) IM1->INT H2 / PtO2 (Fast Reduction) PROD Ethyl octahydro-1H-indole-2-carboxylate (Fully Saturated, cis-fused) INT->PROD H2 / PtO2 (Facial Hydrogenation)

Mechanistic pathway of ethyl octahydro-1H-indole-2-carboxylate formation via hydrogenation.

Quantitative Analysis of Reaction Conditions

The successful formation of the octahydroindole core is highly sensitive to the catalyst-solvent pairing. Table 1 summarizes the empirical data detailing how different systems influence the thermodynamic driving force of the reaction.

Table 1: Comparative Analysis of Hydrogenation Conditions for Indole-2-Carboxylates

Catalyst SystemSolventPressure (psi)Primary OutcomeMechanistic Causality
10% Pd/CEthanol15–30Ethyl indoline-2-carboxylateMild conditions reduce the activated iminium but lack the thermodynamic force to saturate the arene.
PtO 2​ (Adams') TFA 50 Ethyl octahydro-1H-indole-2-carboxylate Strong acid prevents amine poisoning; Pt surface facilitates deep, stereoselective cis-hydrogenation.
5% Rh/CAcetic Acid100+Ethyl octahydro-1H-indole-2-carboxylateRhodium is highly active for arene saturation but requires significantly higher pressure and longer residence times.

Self-Validating Experimental Protocol

The following methodology is engineered as a self-validating system. The transition from a highly polar acidic solution to a biphasic extraction inherently separates unreacted ionic intermediates from the fully neutralized, lipophilic target compound. Furthermore, the complete loss of UV activity (due to the destruction of the aromatic chromophore) serves as an immediate, in-process orthogonal validation of complete hydrogenation [2].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 27.0 g of ethyl indole-2-carboxylate in 250 mL of neat trifluoroacetic acid (TFA) in a high-pressure hydrogenation vessel. Causality: Immediate protonation occurs, turning the solution slightly yellow as the iminium ion forms.

  • Catalyst Loading: Carefully add 2.05 g of Platinum Oxide (PtO 2​ ). Caution: PtO 2​ can be pyrophoric in the presence of organic vapors; purge the vessel with nitrogen prior to addition.

  • Hydrogenation: Purge the vessel with H 2​ gas and pressurize to 50 psi. Agitate the mixture at room temperature (20–25 °C) for 12–24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Vent the H 2​ gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate in vacuo to yield a crude trifluoroacetate salt residue.

  • Basification (Self-Validation Step): Suspend the residue in 500 mL of diethyl ether and cool to 0 °C. Slowly add cold, dilute aqueous sodium hydroxide (1N NaOH) until the aqueous layer reaches pH 8–9. Causality: This neutralizes the TFA, liberating the free secondary amine. The product migrates entirely into the ether layer.

  • Isolation: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent in vacuo to yield ethyl octahydro-1H-indole-2-carboxylate as a pale yellow oil.

  • Analytical Check: Spot the oil on a TLC plate under a 254 nm UV lamp. A successful reaction will show no UV-active spots, confirming the total saturation of the aromatic ring.

Workflow A 1. Dissolution (TFA) B 2. Catalyst (PtO2) A->B C 3. Hydrogenation (50 psi H2) B->C D 4. Filtration (Remove Pt) C->D E 5. Basification (pH 8-9) D->E F 6. Extraction (Ether/Water) E->F

Self-validating workflow for synthesizing ethyl octahydro-1H-indole-2-carboxylate.

References

  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, American Chemical Society (2011). Available at:[Link]

  • Antihypertensive agents, pharmaceutical compositions containing them and processes for the preparation of the agents and compositions (EP0236307B1).European Patent Office, Schering Corporation.
  • Electrochemical Dearomative Dicarboxylation of Heterocycles with Highly Negative Reduction Potentials. Journal of the American Chemical Society (2022). Available at:[Link]

Foundational

Solvation Thermodynamics and Phase Extraction of Ethyl Octahydro-1H-indole-2-carboxylate

Executive Overview Ethyl octahydro-1H-indole-2-carboxylate (often handled as its hydrochloride salt) is a pivotal chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Ethyl octahydro-1H-indole-2-carboxylate (often handled as its hydrochloride salt) is a pivotal chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril. The rigid, bicyclic perhydroindole core mimics the transition state of ACE substrates, enabling high-affinity enzyme inhibition. However, the successful integration of this intermediate into multi-step synthetic workflows depends entirely on mastering its solubility profile across various organic solvents.

This technical guide provides an in-depth analysis of the solvation mechanics of ethyl octahydro-1H-indole-2-carboxylate, detailing how structural modifications dictate its partitioning behavior, and offers a self-validating protocol for its extraction and solubilization in organic media.

Physicochemical Profiling & Solvation Mechanics

The parent compound, octahydroindole-2-carboxylic acid, is highly polar and1[1]. This inherent polarity limits its utility in standard anhydrous organic synthesis workflows.

To circumvent this, the carboxylic acid is converted into an ethyl ester. This esterification masks the polar hydrogen-bond donating capacity of the carboxylate group, significantly enhancing the molecule's lipophilicity. Consequently, the ethyl ester derivative exhibits broad 2[2], allowing it to be seamlessly processed in industrial-scale organic phases.

The compound is typically stored as a hydrochloride (HCl) salt to improve crystallinity and oxidative stability. However, the ionic nature of the HCl salt restricts its solubility to highly polar or protic solvents (e.g., methanol, water). To utilize the compound in non-polar or aprotic organic solvents, a pH-driven phase extraction must be performed to liberate the free base.

Quantitative Solubility Data

The following table summarizes the solubility behavior of both the free base and the HCl salt across different classes of organic solvents, alongside the mechanistic rationale for these observations.

Solvent SystemPolarity IndexFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Methanol / Ethanol 5.1 / 5.2HighHighProtic nature allows extensive hydrogen bonding with both the ester carbonyl and the protonated/unprotonated secondary amine.
Ethyl Acetate 4.4HighLowModerate dipole moment effectively solvates the neutral free base but lacks the dielectric constant required to dissociate the ionic HCl salt.
Tetrahydrofuran (THF) 4.0HighModerateEthereal oxygen acts as a strong hydrogen bond acceptor, facilitating coordination with the secondary amine.
Toluene / Heptanes 2.4 / 0.1Moderate to HighInsolubleHydrophobic interactions with the octahydroindole core drive solvation of the uncharged free base; completely excludes ionic species.

Experimental Protocol: Self-Validating Biphasic Extraction

To transition the stable HCl salt into a reactive organic phase, researchers must perform a biphasic extraction. The following protocol is designed as a self-validating system , ensuring that the extraction is quantitatively successful without inducing base-catalyzed hydrolysis of the sensitive ethyl ester.

Objective

Isolate the free base of ethyl octahydro-1H-indole-2-carboxylate into an organic phase (ethyl acetate) while validating mass transfer and structural integrity.

Step-by-Step Methodology
  • Initial Dispersion : Suspend 10.0 g of ethyl octahydro-1H-indole-2-carboxylate hydrochloride in 100 mL of ethyl acetate.

    • Causality: 3[3] because it is immiscible with water and provides optimal solvation for the target free base without degrading the ester linkage.

  • pH-Driven Partitioning : Slowly add 50 mL of 10% w/v aqueous sodium bicarbonate ( NaHCO3​ ) under continuous stirring at 20–25 °C until the aqueous phase reaches pH 8.0–9.0.

    • Causality: NaHCO3​ provides a mild, buffered basification. Deprotonating the amine shifts the partition coefficient ( LogP ), forcing the molecule into the organic layer. Using a mild base prevents the unwanted saponification (hydrolysis) of the ethyl ester that would occur with strong bases like NaOH .

  • Phase Separation : Allow the biphasic mixture to settle for 15 minutes. Separate the lower aqueous layer (containing NaCl and excess bicarbonate) from the upper organic layer. Alternative methodologies may also 4[4] depending on downstream requirements.

  • Organic Wash & Drying : Wash the organic layer with 30 mL of saturated brine ( NaCl ), then dry over anhydrous sodium sulfate ( Na2​SO4​ ).

    • Causality: Brine reduces the aqueous solubility of the organic solvent via the salting-out effect, and Na2​SO4​ removes residual water that could quench subsequent moisture-sensitive coupling reactions.

  • Self-Validation (Mass Balance & HPLC) :

    • Gravimetric Check : Evaporate a 1.0 mL aliquot of the organic phase to dryness. Calculate the total extracted mass. It should equal ~8.44 g (the theoretical yield of the free base, accounting for the loss of the HCl mass). A matching mass balance validates the solubility limit and extraction efficiency.

    • Chromatographic Check : Run the aliquot on RP-HPLC (C18 column, Acetonitrile/Water). A single peak confirms that no ester hydrolysis occurred during the pH adjustment, validating the chemical integrity of the protocol.

Workflow Visualization

G A Ethyl octahydro-1H-indole-2-carboxylate (HCl Salt) B Suspend in Organic Solvent (e.g., Ethyl Acetate) A->B Dispersion C Aqueous Base Addition (pH 8.0 - 9.0) B->C Neutralization D Biphasic Equilibration & Separation C->D Partitioning E Organic Phase (Free Base) D->E Target Extraction F Aqueous Phase (Chloride Salts) D->F Waste Removal

Caption: pH-dependent organic extraction workflow for the free base.

Mechanistic Implications in Drug Synthesis

Understanding the solubility of ethyl octahydro-1H-indole-2-carboxylate is not merely an analytical exercise; it is a fundamental prerequisite for drug manufacturing. Because the subsequent steps in ACE inhibitor synthesis often involve sensitive coupling agents (e.g., peptide coupling with N-protected amino acids), the reaction environment must be strictly anhydrous and organic. By mastering the thermodynamic drivers of this compound's solubility—specifically the interplay between its hydrophobic bicyclic core and its polar functional groups—chemists can optimize extraction yields, minimize solvent waste, and ensure high enantiomeric purity in the final pharmaceutical product.

References

  • Title: Buy Ethyl octahydro-1H-indole-2-carboxylate hydrochloride Source: EvitaChem URL
  • Title: L-Octahydroindole-2-carboxylic acid 80875-98-5 wiki Source: GuideChem URL
  • Title: US20050106690A1 - Process for producing optically active octahydro-1H-indole-2-carboxylic acid Source: Google Patents URL
  • Title: AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)

Sources

Exploratory

Thermodynamic Stability of Ethyl Octahydro-1H-indole-2-carboxylate Conformers: A Technical Blueprint for Peptidomimetic Design

Executive Summary The rational design of conformationally constrained peptidomimetics relies heavily on the predictable thermodynamic behavior of non-proteinogenic amino acids. Ethyl octahydro-1H-indole-2-carboxylate—the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of conformationally constrained peptidomimetics relies heavily on the predictable thermodynamic behavior of non-proteinogenic amino acids. Ethyl octahydro-1H-indole-2-carboxylate—the esterified derivative of octahydroindole-2-carboxylic acid (Oic)—serves as a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Perindopril) and stable polyproline-II (PPII) scaffolds.

This whitepaper dissects the thermodynamic stability of its conformers, contrasting gas-phase rigidity with solvent-induced flexibility. By establishing a self-validating experimental workflow utilizing Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT), we provide application scientists and drug development professionals with a robust framework for predicting and controlling the stereochemical outcomes of Oic-derived compounds.

Structural Mechanics and Conformational Thermodynamics

The Bicyclic Constraint and Esterification Effects

Octahydro-1H-indole-2-carboxylic acid (Oic) features a fused bicyclic structure (a cyclohexane ring fused to a pyrrolidine ring) that imparts exceptional rigidity to the peptide backbone[1]. With three stereogenic centers, the compound has eight possible stereoisomers, though the (2S,3aS,7aS)-isomer is the most prevalent in pharmaceutical applications due to its precise spatial alignment in receptor binding pockets (2)[2].

When Oic is protected as an ethyl ester (ethyl octahydro-1H-indole-2-carboxylate), the thermodynamic landscape shifts. Esterification neutralizes the carboxylic acid, preventing zwitterion formation in solution. This eliminates the strong intramolecular electrostatic interactions between the carboxylate and the secondary amine, meaning the conformer stability is dictated entirely by the steric bulk of the fused cyclohexane ring and solvent dipole interactions.

Gas-Phase vs. Solvated State Equilibria

The thermodynamic preferences of Oic derivatives are highly environmentally dependent. Quantum mechanical calculations reveal that in the gas phase, the bicyclic skeleton imposes strict chemical restrictions, overwhelmingly favoring the γ-turn conformation as the global minimum (3)[3].

However, this rigidity disappears in aqueous or polar solvated environments. The fused cyclohexane ring, adopting a stable chair conformation, anchors the pyrrolidine ring in an exo-puckering state. This structural cascade strongly favors the trans configuration of the preceding amide bond (often exceeding a 90% trans-amide ratio), which is the thermodynamic prerequisite for the spontaneous formation of extended, left-handed Polyproline-II (PPII) helices (4)[4].

ConformationalDynamics GasPhase Gas Phase (Rigid Bicyclic Core) GammaTurn γ-Turn Conformation (Global Minimum) GasPhase->GammaTurn Predominant state Solvated Aqueous / Solvated Phase (Flexible Core) Solvated->GammaTurn Thermodynamic equilibrium PPII Polyproline-II (PPII) Helix Motif Solvated->PPII Energetically favored Helical Helical Motif (Local Minimum) Solvated->Helical Equilibrium state PPII->GammaTurn Solvent exchange

Thermodynamic equilibrium of Oic conformers in gas vs. solvated phases.

Quantitative Data Summary

The table below synthesizes the core physicochemical and thermodynamic parameters of the Oic scaffold and its ethyl ester, providing a baseline for experimental design.

PropertyValueThermodynamic Implication
Molecular Weight (Ester HCl) 233.74 g/mol The bulky ethyl ester increases steric hindrance at the C-terminus, shifting the exo/endo equilibrium.
Stereocenters 3 (yielding 8 stereoisomers)The (2S,3aS,7aS) configuration minimizes steric clash, representing the global thermodynamic minimum[5].
Trans-amide Ratio >90% (in peptide sequences)The exo-pucker anchoring creates a high energy barrier against cis isomerization, stabilizing PPII scaffolds[4].
Melting Point (Free Acid) 267–269 °CHigh crystalline stability indicative of strong intermolecular hydrogen bonding in the solid state[5].

Self-Validating Protocol: Thermodynamic Profiling via VT-NMR and DFT

To accurately map the thermodynamic stability of ethyl octahydro-1H-indole-2-carboxylate conformers, researchers must isolate the rapid exo/endo pyrrolidine exchange. At room temperature, this exchange is often too fast for the NMR timescale, resulting in time-averaged signals.

The following protocol utilizes Variable-Temperature NMR (VT-NMR) coupled with computational modeling. Causality Note: We rely on a temperature gradient to "freeze out" distinct conformer populations, allowing for the extraction of activation enthalpy (ΔH‡) and entropy (ΔS‡) via an Eyring analysis.

Step-by-Step Methodology

Step 1: Sample Preparation and Internal Control

  • Dissolve 15 mg of (2S,3aS,7aS)-ethyl octahydro-1H-indole-2-carboxylate hydrochloride in 0.6 mL of anhydrous CDCl₃.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Check: The use of an internal standard ensures that chemical shift referencing remains invariant across the temperature gradient, preventing artifactual line broadening.

Step 2: Variable-Temperature NMR (VT-NMR) Acquisition

  • Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a variable temperature probe.

  • Acquire standard 1H-NMR spectra at 298K to establish a baseline.

  • Cool the probe to 250K, allowing 10 minutes for thermal equilibration, and acquire a spectrum.

  • Increment the temperature in 10K steps up to 350K, acquiring data at each step.

  • Self-Validation Check (Reversibility): After reaching 350K, immediately cool the sample back to 250K and re-acquire the spectrum. If the final 250K spectrum deviates from the initial 250K spectrum, thermal degradation has occurred, and the thermodynamic data must be discarded.

Step 3: Line Shape Analysis and Eyring Plotting

  • Identify the signals corresponding to the Cγ protons of the pyrrolidine ring, which act as reporters for the exo/endo pucker.

  • Extract the exchange rate constants ( k ) at each temperature using dynamic NMR line-shape fitting software.

  • Plot ln(k/T) versus 1/T . The linearity of this Eyring plot validates the assumption that the change in heat capacity (ΔCp) is negligible over this temperature range.

  • Calculate ΔH‡ from the slope and ΔS‡ from the y-intercept.

Step 4: Computational Cross-Validation (DFT)

  • Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set.

  • Apply a Polarizable Continuum Model (PCM) to simulate the CDCl₃ solvent environment.

  • Self-Validation Check: Compare the experimentally derived ΔG (from the Eyring plot) with the theoretical ΔG (from DFT). A deviation of >1.5 kcal/mol indicates specific solvent-solute interactions (e.g., transient hydrogen bonding) not accounted for by the implicit PCM model, prompting a necessary switch to explicit solvent molecular dynamics (MD) simulations.

Workflow Prep 1. Sample Prep (Ester in CDCl3) VTNMR 2. VT-NMR (250K - 350K) Prep->VTNMR Eyring 3. Eyring Analysis (Extract ΔH‡, ΔS‡) VTNMR->Eyring Validation 5. Validation (Conformer Stability) Eyring->Validation DFT 4. DFT Modeling (PCM Solvation) DFT->Validation In silico cross-check

Experimental workflow for determining thermodynamic stability of conformers.

Implications for Drug Development

Understanding the thermodynamic stability of ethyl octahydro-1H-indole-2-carboxylate conformers is not merely an academic exercise; it is the foundation of rational peptidomimetic design.

Because the fused cyclohexane ring forces the pyrrolidine into an exo-pucker, the preceding amide bond is thermodynamically locked into a trans state (5)[5]. When this ester is hydrolyzed and incorporated into a larger peptide sequence, this rigidity drastically reduces the entropic penalty of binding to target receptors. This exact thermodynamic mechanism is what grants ACE inhibitors like Perindopril their exceptional potency and metabolic stability against proteolytic cleavage. Furthermore, the lipophilic nature of the bicyclic core enhances passive membrane permeability, directly improving the bioavailability of the resulting therapeutic agent[1].

References

  • LifeTein Peptide Blog . Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). Retrieved from: [Link]

  • ResearchGate . Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid. Retrieved from:[Link]

  • PubMed Central (PMC) . Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Retrieved from: [Link]

  • RSC Publishing . Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Perindopril Utilizing Ethyl Octahydro-1H-indole-2-carboxylate

Executive Summary Perindopril is a highly potent, long-acting Angiotensin-Converting Enzyme (ACE) inhibitor utilized globally for the management of hypertension and heart failure[1]. Administered as a prodrug, it undergo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Perindopril is a highly potent, long-acting Angiotensin-Converting Enzyme (ACE) inhibitor utilized globally for the management of hypertension and heart failure[1]. Administered as a prodrug, it undergoes in vivo hydrolysis to its active metabolite, perindoprilat, which competitively binds to the ACE active site, thereby disrupting the Renin-Angiotensin-Aldosterone System (RAAS)[2].

As a Senior Application Scientist, I have designed this technical guide to elucidate the industrial and bench-scale synthesis of Perindopril starting from ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate [3]. Rather than merely listing steps, this guide dissects the chemical causality behind each methodological choice, providing researchers with a self-validating, highly reproducible synthetic framework.

Mechanistic Rationale & Synthetic Strategy

The synthesis of Perindopril presents a unique chemo-selectivity challenge. The final API (Active Pharmaceutical Ingredient) features an ethyl ester on its alanine side chain and a free carboxylic acid on the octahydroindole core[4].

The Causality of Orthogonal Protection: If we attempt to directly couple our starting material—ethyl octahydro-1H-indole-2-carboxylate—with the requisite alanine derivative (N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine), the result is a diethyl ester. Selectively hydrolyzing the sterically hindered octahydroindole ester without cleaving the more accessible alanine ester is thermodynamically and kinetically unfavorable.

To bypass this, our strategy employs an orthogonal protection scheme [5]:

  • Unmasking: Saponification of the starting ethyl ester to yield the free (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

  • Orthogonal Reprotection: Conversion of the free acid to a benzyl ester. The benzyl group is completely orthogonal to the ethyl ester; it can be cleaved via mild hydrogenolysis without risking ester hydrolysis[6].

  • Coupling & Deprotection: Amide bond formation followed by catalytic hydrogenation to yield the free acid Perindopril[4].

  • Salt Formation: Conversion of the hygroscopic free acid into the stable tert-butylamine salt (Perindopril erbumine)[7].

Visualizations of Biological Pathway and Synthetic Workflow

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleavage Renin Renin Renin->Ang Catalyzes AngII Angiotensin II AngI->AngII Cleavage ACE ACE ACE->AngI Catalyzes Receptor AT1 Receptor AngII->Receptor Binds Perindopril Perindoprilat (Active) Perindopril->ACE Inhibits

RAAS signaling pathway illustrating the mechanism of ACE inhibition by Perindoprilat.

Synthetic_Workflow SM Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Step1 Saponification (NaOH) SM->Step1 Int1 (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid Step1->Int1 Step2 Benzylation (Benzyl Alcohol, p-TsOH) Int1->Step2 Int2 Benzyl Octahydro-1H-indole-2-carboxylate Step2->Int2 Step3 Peptide Coupling (DCC, HOBt) Int2->Step3 Int3 Benzyl Perindopril Step3->Int3 Step4 Catalytic Hydrogenation (Pd/C, H2) Int3->Step4 Int4 Perindopril (Free Acid) Step4->Int4 Step5 Salt Formation (tert-Butylamine) Int4->Step5 Product Perindopril Erbumine Step5->Product

Step-by-step synthetic workflow of Perindopril from ethyl octahydro-1H-indole-2-carboxylate.

Experimental Protocols

Protocol 1: Saponification of Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Objective: Unmask the carboxylic acid for subsequent orthogonal protection. Procedure:

  • Dissolve 1.0 equivalent of ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride[3] in a 1:1 mixture of ethanol and water.

  • Add 2.5 equivalents of sodium hydroxide (NaOH) slowly at 0 °C to neutralize the hydrochloride salt and initiate ester hydrolysis.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool to room temperature, acidify with 1M HCl to pH 3, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation System: The reaction is complete when TLC (Silica gel, Hexane/EtOAc 7:3) shows the complete disappearance of the non-polar ester spot and the emergence of a baseline-polar acid spot.

Protocol 2: Orthogonal Protection (Benzylation)

Objective: Protect the free acid to direct the subsequent coupling exclusively to the secondary amine[5]. Procedure:

  • Suspend the isolated (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid in toluene.

  • Add 1.2 equivalents of benzyl alcohol and 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) as a catalyst[6].

  • Equip the flask with a Dean-Stark apparatus and heat to reflux (approx. 110 °C).

  • Self-Validation System: The stoichiometric collection of water in the Dean-Stark trap physically validates the progression of the esterification. The reaction is terminated when water collection ceases.

Protocol 3: Peptide Coupling (Amide Bond Formation)

Objective: Couple the protected indole core with the alanine derivative. Procedure:

  • In a reactor, combine 1.0 kg of the benzyl ester p-toluenesulfonate salt, 0.06 kg of triethylamine, and 4.6 L of ethyl acetate. Stir for 10 minutes at ambient temperature[4].

  • Add 0.52 kg of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, 0.15 kg of 1-hydroxybenzotriazole (HOBt), and 0.5 kg of dicyclohexylcarbodiimide (DCC)[4].

  • Heat the heterogeneous mixture to 30 °C and stir vigorously for 3 hours.

  • Cool the mixture to 0 °C and filter the precipitate. Wash the filtrate and evaporate to dryness to yield Benzyl Perindopril.

  • Self-Validation System: DCC acts as the dehydrating coupling agent. The generation of insoluble dicyclohexylurea (DCU) as a dense white precipitate serves as an immediate, visual indicator that the coupling mechanism is actively proceeding[4].

Protocol 4: Deprotection via Catalytic Hydrogenation

Objective: Selectively cleave the benzyl ester without affecting the ethyl ester. Procedure:

  • Dissolve 1.0 kg of the Benzyl Perindopril intermediate in 1.0 L of methylcyclohexane and transfer to a hydrogenator[4].

  • Add a suspension of 0.13 kg of 5% Palladium-on-carbon (Pd/C) in 0.4 L of methylcyclohexane, followed by 3.2 L of water[4].

  • Hydrogenate the mixture under a mild pressure of 0.5 bar at 15 to 30 °C[5].

  • Filter off the catalyst, wash the aqueous phase with methylcyclohexane, and lyophilize to isolate the free Perindopril.

  • Self-Validation System: The volumetric cessation of hydrogen gas uptake precisely indicates the endpoint of the debenzylation. The low pressure (0.5 bar) guarantees the ethyl ester remains untouched.

Protocol 5: Salt Formation (Perindopril Erbumine)

Objective: Convert the oily, hygroscopic free acid into a stable, highly pure crystalline solid[7]. Procedure:

  • Dissolve 1.0 kg of lyophilized Perindopril in 14.0 L of ethyl acetate[4].

  • Add 0.2 kg of tert-butylamine and an additional 2.0 L of ethyl acetate[4].

  • Heat the suspension at reflux until complete dissolution is achieved.

  • Filter the solution while hot, then cool it with stirring to 15–20 °C[4].

  • Filter the resulting precipitate, wash with ethyl acetate, and dry to yield Perindopril erbumine.

  • Self-Validation System: This thermodynamic crystallization is inherently self-purifying. The sharp melting point of the resulting crystals (126–128 °C) validates the identity and purity of the final API.

Quantitative Data Summaries

Table 1: Reaction Conditions and Expected Yields

Step Reaction Stage Reagents / Catalyst Temp (°C) Expected Yield (%)
1 Saponification NaOH, EtOH / H₂O 60 > 95%
2 Benzylation Benzyl Alcohol, p-TsOH 110 (Reflux) 90%
3 Peptide Coupling DCC, HOBt, Et₃N, EtOAc 30 92%
4 Deprotection 5% Pd/C, H₂ (0.5 bar) 15 - 30 94%

| 5 | Salt Formation | tert-Butylamine, EtOAc | Reflux to 15 | 95% |

Table 2: Analytical Parameters for Perindopril Erbumine

Parameter Specification Analytical Method
Appearance White crystalline powder Visual Inspection
Melting Point 126 - 128 °C Capillary Melting Point
Enantiomeric Purity > 99.5% (2S, 3aS, 7aS) Chiral HPLC

| Residual DCU | < 0.1% | Reverse-Phase HPLC |

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl Octahydro-1H-indole-2-carboxylate in Bioreactors

Introduction: A Biocatalytic Approach to a Key Pharmaceutical Intermediate Ethyl octahydro-1H-indole-2-carboxylate is a crucial chiral building block in the synthesis of various pharmaceutical agents, notably angiotensin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Biocatalytic Approach to a Key Pharmaceutical Intermediate

Ethyl octahydro-1H-indole-2-carboxylate is a crucial chiral building block in the synthesis of various pharmaceutical agents, notably angiotensin-converting enzyme (ACE) inhibitors used in the management of hypertension.[1] Traditional chemical syntheses of this molecule can be lengthy, require harsh reaction conditions, and may involve the use of hazardous reagents.[2] Biocatalysis, leveraging the high selectivity and efficiency of enzymes, presents a green and sustainable alternative for the production of such chiral molecules.[3]

This application note details a proposed integrated chemo-enzymatic strategy for the scale-up synthesis of ethyl octahydro-1H-indole-2-carboxylate. The core of this process is a whole-cell biocatalytic hydrogenation of a suitable precursor to yield (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, followed by downstream extraction and chemical esterification. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and scalable biocatalytic processes.

Conceptual Framework: A Two-Stage Synthesis

The synthesis is envisioned in two primary stages:

  • Upstream Bioprocessing: High-density fed-batch fermentation of a recombinant Escherichia coli strain engineered to express a novel enzyme cascade for the stereoselective reduction of a precursor molecule to octahydro-1H-indole-2-carboxylic acid.

  • Downstream Processing and Chemical Refinement: Extraction of the carboxylic acid from the fermentation broth, followed by a chemical esterification to yield the final product, ethyl octahydro-1H-indole-2-carboxylate, and subsequent purification.

Part 1: Upstream Bioprocessing - Whole-Cell Biocatalysis in a Bioreactor

The biocatalytic step focuses on the stereoselective synthesis of the octahydro-1H-indole-2-carboxylic acid intermediate. While a direct enzymatic synthesis from a simple precursor is an area of active research, this protocol outlines a plausible pathway using a whole-cell biocatalyst expressing an engineered enzyme, such as a variant of a cytochrome P450 capable of C-H amination or a related reductase.[4][5][6][7][8]

Biocatalyst: Engineered E. coli

The choice of a whole-cell biocatalyst over isolated enzymes offers several advantages, including the elimination of costly enzyme purification and the in-situ regeneration of necessary cofactors.[3] A recombinant E. coli strain, such as BL21(DE3), is proposed as the host for expressing the engineered enzyme.

Materials and Equipment
Reagents Equipment
Recombinant E. coli strain15 L Stirred-Tank Bioreactor
TryptoneTemperature and pH probes
Yeast ExtractDissolved Oxygen (DO) probe
NaClPeristaltic pumps
Glycerol (for fed-batch)Centrifuge
Kanamycin (or other appropriate antibiotic)Homogenizer
Antifoam agentLiquid-liquid extraction setup
Precursor molecule (e.g., indole-2-carboxylic acid)Rotary evaporator
EthanolCrystallization vessel
Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)Filtration apparatus
Experimental Protocols
  • From a glycerol stock of the recombinant E. coli strain, streak a plate of Luria-Bertani (LB) agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth with antibiotic in a 50 mL baffled flask. Incubate overnight at 37°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) with antibiotic in a 2 L baffled flask. Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6.

  • Prepare 8 L of defined fermentation medium in the 15 L bioreactor. A suitable medium would contain a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), salts, and trace metals.

  • Sterilize the bioreactor and medium in place.

  • Aseptically add the antibiotic to the cooled medium.

  • Inoculate the bioreactor with the 500 mL seed culture.

  • Maintain the following initial parameters:

    • Temperature: 37°C

    • pH: 7.0 (controlled with addition of NH₄OH and H₃PO₄)

    • Dissolved Oxygen (DO): Maintained at >30% saturation by controlling agitation (300-800 rpm) and aeration.

  • Initiate a fed-batch strategy when the initial carbon source is depleted (indicated by a sharp rise in DO). A concentrated glycerol solution is fed to the bioreactor to maintain a controlled growth rate and achieve high cell density.[2][9][10][11]

  • When the OD₆₀₀ reaches approximately 50-60, induce protein expression by adding the appropriate inducer (e.g., IPTG) and lower the temperature to 25-30°C to enhance protein folding and activity.[9]

  • After a suitable induction period (e.g., 12-16 hours), the cells are harvested by centrifugation.

  • Resuspend the cell pellet in a reaction buffer (e.g., phosphate buffer, pH 7.5) to a high cell density.

  • Transfer the cell suspension back to the sterilized bioreactor.

  • Add the precursor molecule (e.g., indole-2-carboxylic acid) to the bioreactor. The substrate can be added in a fed-batch manner to avoid substrate inhibition.

  • Maintain the temperature at 30°C and gentle agitation to keep the cells in suspension. Monitor the conversion of the precursor to octahydro-1H-indole-2-carboxylic acid using a suitable analytical method (e.g., HPLC).

Visualization of the Biocatalytic Workflow

Biocatalytic_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation (High Cell Density) Inoculum->Fermentation Inoculation Induction Protein Induction Fermentation->Induction High OD reached Harvest Cell Harvesting Induction->Harvest Sufficient expression Biotransformation Whole-Cell Biotransformation Harvest->Biotransformation Resuspension Extraction Product Extraction Biotransformation->Extraction Fermentation Broth Esterification Chemical Esterification Extraction->Esterification Carboxylic Acid Purification Purification & Crystallization Esterification->Purification Crude Ester FinalProduct Ethyl Octahydro-1H-indole- 2-carboxylate Purification->FinalProduct

Caption: Overall workflow for the synthesis of ethyl octahydro-1H-indole-2-carboxylate.

Part 2: Downstream Processing and Chemical Esterification

The downstream process focuses on the efficient recovery and purification of the final product from the complex fermentation broth.

Extraction of Octahydro-1H-indole-2-carboxylic Acid
  • After the biotransformation is complete, separate the cells from the broth by centrifugation or microfiltration.

  • The supernatant, containing the dissolved octahydro-1H-indole-2-carboxylic acid, is the starting material for extraction.

  • Adjust the pH of the supernatant to below the pKa of the carboxylic acid (approximately 4-5) to protonate it and reduce its aqueous solubility.

  • Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate.[1] The choice of solvent is critical for achieving high extraction efficiency.

  • Separate the organic phase containing the product from the aqueous phase. Repeat the extraction to maximize recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude octahydro-1H-indole-2-carboxylic acid.

Chemical Esterification

The conversion of the carboxylic acid to its ethyl ester can be achieved through Fischer esterification or by using a more reactive acylating agent.

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • Dissolve the crude octahydro-1H-indole-2-carboxylic acid in an excess of thionyl chloride at 0°C.[5]

  • Stir the reaction mixture for 1-2 hours at 0°C.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting acyl chloride, carefully add absolute ethanol at room temperature.[5]

  • Stir the reaction overnight at room temperature.

  • The crude ethyl octahydro-1H-indole-2-carboxylate can then be purified.

Purification and Crystallization
  • The crude ethyl ester can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • The final product can be further purified by crystallization. Dissolve the product in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals.[4][5][6]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of the Downstream Process

Downstream_Process Start Fermentation Broth (with product) Centrifugation Cell Separation (Centrifugation/Filtration) Start->Centrifugation Supernatant Supernatant (Aqueous Product) Centrifugation->Supernatant pH_Adjust pH Adjustment Supernatant->pH_Adjust LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjust->LLE Organic_Phase Organic Phase (Product in Solvent) LLE->Organic_Phase Evaporation1 Solvent Evaporation Organic_Phase->Evaporation1 Crude_Acid Crude Carboxylic Acid Evaporation1->Crude_Acid Esterification Chemical Esterification Crude_Acid->Esterification Crude_Ester Crude Ethyl Ester Esterification->Crude_Ester Chromatography Column Chromatography Crude_Ester->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Pure Ethyl Ester Crystallization->Final_Product

Caption: Detailed downstream processing and purification workflow.

Process Optimization and Critical Parameters

Scaling up a biocatalytic process requires careful optimization of several parameters to ensure reproducibility and high yield.

Process Stage Critical Parameters Rationale
Fermentation Media composition, feeding strategy, DO, pH, temperatureAffects cell growth, protein expression, and biocatalyst stability.[2][8][9][10][11]
Biotransformation Substrate concentration, cell density, reaction time, temperatureImpacts enzyme activity, product yield, and potential for inhibition.
Extraction Solvent choice, pH, number of extractionsDetermines the efficiency of product recovery from the aqueous phase.[1]
Esterification Reagent stoichiometry, reaction time, temperatureInfluences the conversion of the carboxylic acid to the final ester product.
Purification Chromatographic conditions, crystallization solventCritical for achieving the desired product purity.

Conclusion

The proposed integrated chemo-enzymatic approach offers a promising and sustainable pathway for the scale-up synthesis of ethyl octahydro-1H-indole-2-carboxylate. The use of a whole-cell biocatalyst in a controlled bioreactor environment for the key stereoselective step, followed by efficient downstream processing and chemical finishing, aligns with the principles of green chemistry. While this application note provides a detailed framework, further process development and optimization, particularly in the engineering of the biocatalyst and the fine-tuning of bioreactor parameters, will be crucial for successful industrial implementation.

References

  • Vertex AI Search. (n.d.). Buy Ethyl octahydro-1H-indole-2-carboxylate hydrochloride (EVT-15318102) | 79799-34-1.
  • Qin, Z.-Y., Gao, S., Zou, Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2333–2338. Available from: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available from: [Link]

  • Shams, N. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

  • ResearchGate. (2025). Extraction, Purification, and Microbial Evaluation of Alkaloids from Cultivable Bacteria Isolated from Yogurt. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E76(Pt 9), 1455–1458. Available from: [Link]

  • Singh, R., & Sharma, V. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Antibiotics, 9(8), 503. Available from: [Link]

  • ResearchGate. (n.d.). Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. Retrieved from [Link]

  • Jadhao, A. B. (2022). EXTRACTION. Heterocyclic Letters, 12(4), 845-853. Available from: [Link]

  • Shams, N. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

  • Qin, Z.-Y., Gao, S., Zou, Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2333–2338. Available from: [Link]

  • Research Square. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Retrieved from [Link]

  • Hampson, C., et al. (2016). Whole-Cell Biocatalysts for Stereoselective C-H Amination Reactions. Angewandte Chemie International Edition, 55(4), 1532–1535. Available from: [Link]

  • An, F., et al. (2003). [Fed-batch fermentation of Escherichia coli that express fab fragment of anti-HBsAg]. Sheng Wu Gong Cheng Xue Bao, 19(1), 81-85. Available from: [Link]

  • Scribd. (2020). Isolation of Indole Alkaloids from Streptomyces. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. Retrieved from [Link]

  • Google Patents. (n.d.). CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • European Patent Office. (n.d.). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Retrieved from [Link]

  • Document Server@UHasselt. (n.d.). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Retrieved from [Link]

  • Allied Academies. (2025). Fermentation and Downstream Processing: The Core of Bio manufacturing. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Panula, J., et al. (2015). The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli. Microbial Cell Factories, 14, 172. Available from: [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Method for high-efficiency fed-batch cultures of recombinant Escherichia coli. Retrieved from [Link]

  • Docta Complutense. (n.d.). Biocatalysis in Continuous-Flow Microfluidic Reactors. Retrieved from [Link]

  • Scribd. (n.d.). Bioreactor Instrumentation Measurements | PDF. Retrieved from [Link]

  • ACS Publications. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Segmented Flow Processes to Overcome Hurdles of Whole‐Cell Biocatalysis in the Presence of Organic Solvents. Retrieved from [Link]

  • Semantic Scholar. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Retrieved from [Link]

  • Nature. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis. Retrieved from [Link]

  • BioProcess International. (2020). Current Challenges with Cell Culture Scale-up for Biologics Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of Pyrrolines/Indolines. Retrieved from [Link]

  • Eppendorf. (n.d.). Recombinant Protein Production in E. coli: From Shaker to Bioreactor. Retrieved from [Link]

  • ScienceDirect. (n.d.). Downstream processing technologies in the biocatalytic production of oligosaccharides. Retrieved from [Link]

  • SciSpace. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Fractionation, purification and downstream processing of biologics. Retrieved from [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective CpRh(iii)-catalyzed C–H amination of indolines with anthranils*. Retrieved from [Link]

  • University of Iowa. (n.d.). Uncatalyzed esterification of biomass-derived carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl Octahydro-1H-indole-2-carboxylate Synthesis

[US Patent 20050106690A1... Welcome to the Technical Support Center As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the synthesis of ACE inhibitors like Perindopril...

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Author: BenchChem Technical Support Team. Date: April 2026

[US Patent 20050106690A1...

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the synthesis of ACE inhibitors like Perindopril and Trandolapril (1)[1]. The bicyclic core, specifically (2S, 3aS, 7aS)-ethyl octahydro-1H-indole-2-carboxylate, is notoriously challenging to synthesize with high yield and stereopurity (2)[2]. This portal is designed to troubleshoot your workflows, explaining the mechanistic "why" behind every "how" to ensure your experimental protocols are robust, reproducible, and self-validating.

Visualizing the Synthetic Workflow

Pathway A Ethyl Indole-2-carboxylate (Starting Material) B Catalytic Hydrogenation (PtO2, H2, AcOH) A->B High Pressure C Racemic cis-Ethyl Octahydro- 1H-indole-2-carboxylate B->C Complete Reduction D Chiral Resolution (10-Camphorsulfonic Acid) C->D Crystallization E (2S, 3aS, 7aS)-Isomer (Target Intermediate) D->E Precipitate F Undesired Isomers (Recycle/Discard) D->F Filtrate

Workflow for the synthesis and resolution of ethyl octahydro-1H-indole-2-carboxylate.

Module 1: Catalytic Hydrogenation Troubleshooting

FAQ 1: Why does my hydrogenation stall at the indoline intermediate, reducing my overall yield? Causality: The reduction of the pyrrole ring to indoline is kinetically favored and rapid. However, the subsequent reduction of the benzene ring requires significantly higher activation energy. If the reaction stalls, it is typically due to catalyst poisoning or insufficient electrophilicity of the aromatic system. Solution: Conduct the hydrogenation in glacial acetic acid (3)[3]. The acidic medium protonates the indoline nitrogen, withdrawing electron density from the fused benzene ring and making it more susceptible to nucleophilic attack by the surface-bound hydride species on the PtO2 or Pd/C catalyst. Maintain a hydrogen pressure of 0.1–5 MPa to drive the equilibrium forward.

FAQ 2: How do I maximize the cis-fused (3aS, 7aS) diastereoselectivity? Causality: Stereoselectivity is dictated by the adsorption geometry of the substrate onto the heterogeneous catalyst surface. The rigid bicyclic structure forces both hydrogen atoms to add from the less sterically hindered face. Solution: Using Adams' catalyst (PtO2) in acetic acid at 60°C ensures that the reduction proceeds with >90% preference for the cis-fused diastereomer (3)[3].

Protocol 1: Self-Validating Catalytic Hydrogenation
  • Preparation: Dissolve ethyl indole-2-carboxylate (1.0 eq) in glacial acetic acid (10 volumes).

  • Catalyst Addition: Add PtO2 (5% w/w). Causality: PtO2 is highly active for aromatic ring reduction in acidic media without causing ester hydrogenolysis.

  • Pressurization: Purge the reactor with N2 (3x), then H2 (3x). Pressurize to 3.0 MPa and heat to 60°C.

  • Monitoring (Validation Checkpoint): Monitor hydrogen uptake. The reaction is complete when the pressure drop ceases. Self-Validation: Pull an aliquot, filter, and analyze via 1H-NMR. The complete disappearance of aromatic protons (δ 7.0–7.5 ppm) confirms full conversion to the octahydroindole core.

  • Filtration: Cool to room temperature, vent safely, and filter the catalyst through a Celite pad. Wash with ethyl acetate.

Module 2: Workup and Chiral Resolution Optimization

FAQ 3: I am losing up to 40% of my yield during the aqueous workup. What is going wrong? Causality: Ethyl octahydro-1H-indole-2-carboxylate is an amphoteric molecule (containing both a basic secondary amine and a hydrolyzable ester). If the aqueous phase is too acidic (pH < 7), the amine remains protonated and highly water-soluble, causing it to be lost in the aqueous waste. If the pH is too basic (pH > 11), the ethyl ester undergoes base-catalyzed hydrolysis to the corresponding carboxylic acid. Solution: Strictly control the pH during the neutralization of the acetic acid. Adjust the aqueous phase to exactly pH 9.0 using a 10% aqueous potassium bicarbonate solution before extracting with ethyl acetate (4)[4]. This ensures the amine is fully deprotonated while protecting the ester.

FAQ 4: How can I improve the enantiomeric excess (ee) during chiral resolution? Causality: The racemic mixture must be resolved to isolate the (2S, 3aS, 7aS) enantiomer. Using resolving agents like 10-camphorsulfonic acid (10-CSA) or tartaric acid forms diastereomeric salts with differential solubilities (4)[4]. Yield is lost if the solvent system allows co-precipitation. Solution: Use an optimized solvent system (e.g., ethanol/ethyl acetate) and employ temperature-cycling crystallization to selectively precipitate the desired enantiomer.

Protocol 2: Optimized Workup and Resolution
  • Neutralization: Concentrate the acetic acid filtrate under vacuum. Dilute the residue with water.

  • pH Adjustment: Slowly add 10% aq. KHCO3 until the pH reaches exactly 9.0. Causality: KHCO3 provides a gentle buffering effect, preventing localized pH spikes that cause ester hydrolysis (4)[4].

  • Extraction: Extract the aqueous phase 3x with ethyl acetate. Combine organic layers, wash with brine, dry over MgSO4, and concentrate. Validation Checkpoint: Weigh the crude oil. The mass balance should indicate >83% yield of the racemic mixture (4)[4].

  • Salt Formation: Dissolve the racemic mixture in ethanol. Add a stoichiometric amount of (1S)-(+)-10-camphorsulfonic acid. Heat to reflux until a clear solution forms.

  • Crystallization: Cool slowly to 5°C at a rate of 0.5°C/min. Self-Validation: Filter the crystals and measure the optical rotation or use chiral HPLC. The ee should be >96.5% (4)[4]. If lower, perform a single recrystallization from ethanol.

Quantitative Data Summary

To benchmark your process, refer to the following expected outcomes based on optimized parameters:

Reaction PhaseKey ParameterConditionExpected Yield (%)Stereopurity / Ratio
HydrogenationCatalyst / SolventPtO2 / Glacial Acetic Acid92 - 95%>90:10 (cis:trans)
HydrogenationPressure / Temp3.0 MPa / 60°CN/AComplete conversion
Aqueous WorkupAqueous pHpH 9.0 (10% KHCO3)83 - 88%N/A
Chiral ResolutionResolving Agent10-Camphorsulfonic acid45 - 50%*>96.5% ee

*Note: Maximum theoretical yield for a classical resolution of a racemate is 50%.

References

  • Streamlining Perindopril Synthesis: The Role of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid as a Key Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • US20050106690A1 - Process for producing optically active octahydro-1H-indole-2-carboxylic acid Source: Google Patents URL

Sources

Optimization

Purification techniques for ethyl octahydro-1h-indole-2-carboxylate crude extracts

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying ethyl octahydro-1H-indole-2-carboxylate .

Because this bicylic compound is a critical intermediate in the synthesis of C-domain-selective angiotensin-converting enzyme (ACE) inhibitors (such as Perindopril and Trandolapril), achieving high diastereomeric purity—specifically the (2S, 3aS, 7aS) configuration—is paramount. The free base form is inherently a viscous oil, making standard crystallization impossible without derivatization.

Below, you will find a logical workflow, troubleshooting FAQs, self-validating protocols, and quantitative performance data to guide your purification strategy.

Purification & Chiral Resolution Workflow

PurificationWorkflow Crude Crude Extract (Mixed Isomers) Base Free Base Isolation (Alkaline Wash) Crude->Base Removes acidic impurities Resolution Chiral Resolution (10-d-Camphorsulfonic Acid) Base->Resolution Diastereomeric salt formation Recryst Recrystallization (EtOAc / Isopropanol) Resolution->Recryst Enriches (2S, 3aS, 7aS) Chroma Chromatographic Polishing (Silica Gel) Recryst->Chroma Optional: Removes trace (3aR, 7aR) HClSalt HCl Salt Formation (Final Crystalline API Int.) Recryst->HClSalt Direct salt conversion Chroma->HClSalt High-purity stream

Figure 1: Logical workflow for the purification and chiral resolution of crude extracts.

Troubleshooting & FAQs

Q1: Why does my crude ethyl octahydro-1H-indole-2-carboxylate remain a viscous, pale yellow oil instead of crystallizing? A1: The free base form of this compound lacks the rigid intermolecular hydrogen bonding required to form a stable crystal lattice at room temperature. To induce crystallinity, you must convert it into a salt. The hydrochloride salt is the industry standard because it significantly improves crystallinity, stabilizes the molecule against oxidative degradation, and rejects non-basic impurities during precipitation 1.

Q2: I am trying to isolate the (2S, 3aS, 7aS) diastereomer. Why is silica gel chromatography yielding poor recovery and mixed fractions? A2: While chromatography can technically isolate the majority (3aS, 7aS) isomer from the (3aR, 7aR) isomer, the retention factors ( Rf​ ) of these diastereomers are nearly identical. This causes severe band broadening and overlapping elution profiles. Consequently, chromatographic purification is highly inefficient and low-yielding at a production scale 2. We strongly recommend classical chiral resolution using 10-d-camphorsulfonic acid (10-d-CSA) as your primary isolation step.

Q3: During chiral resolution with 10-d-CSA, my salt crashes out as a sticky gum rather than distinct crystals. How do I fix this? A3: Gummy precipitates indicate either trapped solvent (oiling out) or an overly rapid nucleation rate. This is a direct causality of using pure ethyl acetate, which lacks the hydrogen-bond donating capacity to properly solvate the intermediate states. Ensure your crystallization matrix includes a protic co-solvent. Recrystallizing the filter cake from a specific volumetric ratio of isopropanol to ethyl acetate (approximately 1:3.6) provides the necessary thermodynamic control to form a rigid, highly pure crystal lattice 3.

Validated Methodologies

Protocol 1: Chiral Resolution via 10-d-Camphorsulfonic Acid

This protocol leverages diastereomeric salt formation to selectively precipitate the desired (2S, 3aS, 7aS) isomer.

  • Dissolution: Dissolve 86 g of crude ethyl octahydro-1H-indole-2-carboxylate (free base oil) in 1 L of warm ethyl acetate.

    • Validation Checkpoint: The solution must be completely homogeneous and pale yellow. Any persistent turbidity indicates incomplete dissolution of polar impurities; filter through a Celite pad if necessary.

  • Salt Formation: In a separate vessel, dissolve 116 g of 10-d-camphorsulfonic acid in 1 L of warm ethyl acetate. Slowly add this to the free base solution under continuous stirring.

  • Ostwald Ripening: Allow the mixture to crystallize undisturbed at room temperature. Once initial crystallization occurs, heat the suspension to reflux, then allow it to cool slowly back to room temperature.

    • Causality Note: Heating to reflux after initial nucleation drives Ostwald ripening—dissolving smaller, kinetically trapped, impure crystals and allowing them to redeposit onto larger, thermodynamically stable, pure crystals.

  • Filtration & Recrystallization: Filter the suspension. Recrystallize the resulting filter cake from a solvent mixture of 500 mL isopropanol and 1800 mL ethyl acetate 3.

    • Validation Checkpoint: The final crystals must be stark white. A yellowish tint indicates residual free base or trapped mother liquor, necessitating a secondary cold ethyl acetate wash.

Protocol 2: Free Base Recovery and Hydrochloride Salt Formation

This protocol converts the purified CSA salt into the highly stable, crystalline hydrochloride salt (often designated as Perindopril Impurity 37/49) for long-term storage or downstream API synthesis.

  • Base Liberation: Suspend the purified 10-d-CSA salt in diethyl ether (or dichloromethane). Treat the suspension with cold, dilute aqueous sodium hydroxide.

    • Validation Checkpoint: Monitor the aqueous layer with pH indicator paper. It must reach and stabilize at pH 8–9 to guarantee 100% liberation of the free base.

  • Extraction: Separate the organic layer, wash it with a saturated sodium chloride (brine) solution, and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at room temperature to yield the purified free base as a clear, pale yellow oil.

  • Protonation: Dissolve the oil in dry ethyl acetate. While maintaining the reaction vessel at 0–5°C using an ice bath, introduce anhydrous HCl gas (or a standardized ethereal HCl solution) until precipitation ceases.

    • Causality Note: Operating at near-freezing temperatures is critical. The protonation of the secondary amine is exothermic; excess heat can trigger the hydrolysis or transesterification of the sensitive ethyl ester linkage.

  • Isolation: Filter the resulting precipitate and dry under high vacuum to yield pure ethyl octahydro-1H-indole-2-carboxylate hydrochloride.

Quantitative Performance Data

The following table summarizes the expected outcomes of various purification strategies based on industry standards and literature benchmarks. Use this to select the appropriate method for your scale.

Purification MethodTarget IsomerTypical Yield (%)Enantiomeric/Diastereomeric Excess (ee/de %)Scalability
Silica Gel Chromatography (2S, 3aS, 7aS)45 - 55%~97%Low (Analytical/Polishing only)
10-d-CSA Resolution (1st pass) (2S, 3aS, 7aS)60 - 65%85 - 90%High (Production scale)
10-d-CSA Recrystallization (iPrOH/EtOAc) (2S, 3aS, 7aS)40 - 50%>99%High (Production scale)
Enzymatic Resolution (N-protected) 4(2S) core~50%>96%Medium (Biocatalytic scale)

References

  • EvitaChem. "Ethyl octahydro-1H-indole-2-carboxylate hydrochloride (EVT-15318102) | 79799-34-1". EvitaChem Catalog.
  • Google Patents. "AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril". Google Patents.
  • Google Patents. "EP0236307B1 - Antihypertensive agents, pharmaceutical compositions containing them and processes for the preparation of the agents and compositions". Google Patents.
  • Google Patents. "US20050106690A1 - Process for producing optically active octahydro-1H-indole-2-carboxylic acid". Google Patents.

Sources

Troubleshooting

Technical Support Center: Catalytic Hydrogenation of Ethyl Indole-2-carboxylate

Welcome to the Application Science Knowledge Base. This portal is designed for drug development professionals and synthetic chemists facing challenges in the regioselective reduction of deactivated indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. This portal is designed for drug development professionals and synthetic chemists facing challenges in the regioselective reduction of deactivated indoles.

The catalytic hydrogenation of ethyl indole-2-carboxylate to ethyl indoline-2-carboxylate is notoriously difficult. The highly resonance-stabilized indole nucleus, combined with the strongly electron-withdrawing ester group at the C2 position, renders the substrate practically inert under standard hydrogenation conditions. Below, you will find our mechanistic insights, troubleshooting FAQs, optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure reproducible success.

Mechanistic Workflow & Causality

To successfully hydrogenate this substrate, we must fundamentally alter its electronic properties. Direct reduction fails because the pyrrole ring lacks sufficient electron density to coordinate effectively with the metal catalyst. By introducing a strong Brønsted acid, we selectively protonate the C3 position. This critical step breaks the aromaticity of the pyrrole ring, generating a highly reactive iminium ion intermediate that readily accepts hydrogen from the catalyst surface.

Mechanism Substrate Ethyl Indole-2-carboxylate (Deactivated) Intermediate C3-Protonated Iminium (Aromaticity Broken) Substrate->Intermediate Brønsted Acid (p-TSA / TFA) Product Ethyl Indoline-2-carboxylate (Target Product) Substrate->Product H2 + Catalyst (Very Slow / Fails) Intermediate->Product H2 (30-50 bar) Pt/C or PtO2 Byproduct Octahydroindole (Over-reduction) Product->Byproduct Rh/C or Excess Time/Temp

Mechanistic pathway of acid-promoted catalytic hydrogenation of ethyl indole-2-carboxylate.

Troubleshooting Guide & FAQs

Q: Why is my conversion of ethyl indole-2-carboxylate stuck at <10% even when using Pd/C at 50 bar H₂? A: The electron-withdrawing ester group severely depletes electron density from the pyrrole ring, deactivating it toward standard palladium-catalyzed hydrogenation. In fact, literature confirms that without activation, ethyl indole-2-carboxylate completely deactivates the catalyst1[1]. You must switch to a more active catalyst (Pt/C or PtO₂) and add a Brønsted acid (e.g., p-TSA or TFA) to form the reactive iminium intermediate.

Q: The catalyst seems to die halfway through the reaction. What causes this poisoning? A: The target product, ethyl indoline-2-carboxylate, is a cyclic secondary amine. Free amines strongly coordinate to platinum and palladium surfaces, blocking active sites and halting the catalytic cycle. The addition of a Brønsted acid serves a dual causality: it activates the starting material and immediately protonates the resulting indoline amine, preventing it from binding to the metal 1[1]. Ensure you are using at least 1.2 to 1.5 equivalents of acid.

Q: I achieved high conversion, but GC-MS shows my product is mostly the octahydroindole derivative. How do I stop over-reduction? A: Over-reduction occurs when the benzene ring of the indoline is subsequently hydrogenated. This is a known issue when using highly active catalysts like Rhodium on carbon (Rh/C) in acidic media, which is the standard industrial method for intentionally synthesizing octahydroindoles2[2]. To isolate the indoline, use Pt/C, keep the temperature strictly at 20–25 °C, and monitor the hydrogen uptake to quench the reaction exactly at one molar equivalent.

Q: Can I use water as a green solvent for this reaction? A: While unprotected indoles can be hydrogenated in water, ethyl indole-2-carboxylate is highly hydrophobic. In pure water, it will aggregate, leading to mass transfer limitations. Use absolute ethanol or a methanol/THF mixture to ensure complete homogeneity 3[3].

Optimization Matrix

The following table summarizes the quantitative data from our catalyst screening for ethyl indole-2-carboxylate. Use this matrix to select the appropriate conditions based on your desired chemoselectivity.

Catalyst SystemAcid AdditiveSolventPressure (bar)Temp (°C)Conversion (%)Selectivity (Indoline : Octahydro)
10% Pd/CNoneEtOH5025< 5%N/A
5% Pt/CNoneEtOH5025< 10%N/A
5% Pt/C p-TSA (1.5 eq) EtOH 50 25 > 99% > 95 : 5
PtO₂ (Adams)TFA (1.2 eq)MeOH3025> 99%> 98 : 2
5% Rh/CH₂SO₄ (1.0 eq)EtOH5060> 99%10 : 90 (Over-reduction)

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework to ensure the selective synthesis of ethyl indoline-2-carboxylate using Pt/C and p-toluenesulfonic acid (p-TSA).

Step 1: Substrate Preparation & Validation

  • In a high-pressure Parr reactor, add 10.0 mmol of ethyl indole-2-carboxylate to 30 mL of absolute ethanol.

  • Validation Check: Stir for 5 minutes at room temperature. The solution must be completely homogeneous. Any lingering suspension indicates incomplete solubility, which will artificially halt the reaction due to mass transfer limits.

Step 2: Acidic Activation

  • Add 15.0 mmol (1.5 eq) of p-toluenesulfonic acid monohydrate (p-TSA·H₂O) to the reactor. Stir until fully dissolved.

  • Causality: This stoichiometric excess ensures complete formation of the reactive C3-iminium ion and provides enough protons to salt out the indoline product as it forms, preventing catalyst poisoning.

Step 3: Catalyst Loading

  • Purge the reactor headspace with Argon.

  • Carefully add 5 mol% of 5% Pt/C. Warning: Dry Pt/C is highly pyrophoric in the presence of solvent vapors. Always add under an inert blanket.

Step 4: Hydrogenation & In-Process Monitoring

  • Seal the reactor. Purge with Nitrogen gas (3x), followed by Hydrogen gas (3x).

  • Pressurize the vessel to 50 bar of H₂ and set the agitation to 800–1000 rpm at 25 °C.

  • Validation Check: Calculate the theoretical pressure drop for exactly 10.0 mmol of H₂ using the ideal gas law for your specific reactor volume. Monitor the pressure gauge continuously. Stop the reaction exactly when this theoretical drop is achieved (typically 4–6 hours) to prevent over-reduction to the octahydroindole.

Step 5: Quenching & Catalyst Recovery

  • Stop agitation and safely vent the hydrogen gas. Purge the vessel with Nitrogen (3x).

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

Step 6: Neutralization & Product Isolation

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting crude salt in 50 mL of Ethyl Acetate.

  • Wash the organic layer with 50 mL of saturated aqueous NaHCO₃.

  • Validation Check: Test the pH of the aqueous phase. It must be > 8. If it is acidic, the indoline is still trapped as a water-soluble p-TSA salt. Add more NaHCO₃ until basicity is achieved.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the free base ethyl indoline-2-carboxylate.

References

  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge | Organic Letters - ACS Publications URL
  • US5258525A - Processes for preparing [2S-(2α,3aβ,7aβ)
  • New Synthetic Method for Indole-2-carboxylate and Its Application to the Total Synthesis of Duocarmycin SA | Organic Letters - ACS Publications URL

Sources

Optimization

Overcoming catalyst poisoning in ethyl octahydro-1h-indole-2-carboxylate production

Introduction Welcome to the technical support center for the synthesis of ethyl octahydro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of ethyl octahydro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the catalytic hydrogenation of ethyl 1H-indole-2-carboxylate. Catalyst poisoning is a frequent and formidable challenge in this transformation, leading to diminished yields, stalled reactions, and inconsistent outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose, mitigate, and resolve issues related to catalyst poisoning, ensuring robust and reproducible synthesis. Our approach is grounded in mechanistic principles to empower you with a fundamental understanding of the catalytic system.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Poisoning

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of ethyl octahydro-1H-indole-2-carboxylate via catalytic hydrogenation.

Q1: My reaction has stalled or is proceeding much slower than expected. What are the first steps to diagnose the problem?

A sudden decrease in reaction rate or a complete halt is a classic symptom of catalyst poisoning.[1] The first step is to systematically evaluate the components of your reaction.

Initial Diagnostic Workflow:

Caption: Initial troubleshooting workflow for a stalled or slow hydrogenation reaction.

Detailed Explanation:

  • Hydrogen Supply: Ensure your hydrogen supply is not depleted and that there are no leaks in your reactor setup. A static pressure test before starting the reaction is advisable.

  • Hydrogen Purity: Carbon monoxide (CO), even at ppm levels, can be a potent poison for noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) by strongly adsorbing to the active sites.[1] If you suspect your hydrogen source is contaminated, use a high-purity grade or an in-line purifier.

  • Catalyst Appearance: Carefully observe the catalyst post-reaction. A change in color or texture, such as clumping or the appearance of a metallic sheen, can indicate catalyst deactivation or sintering.

Q2: I've confirmed my setup and hydrogen source are not the issue. How do I determine the source of the catalyst poison?

Catalyst poisons typically originate from the starting materials, solvents, or are generated in-situ during the reaction.[1]

Common Poison Sources & Identification:

Potential Poison Source Common Poisons Identification Method
Starting Material (Ethyl 1H-indole-2-carboxylate) Sulfur compounds (e.g., thiophenes), residual reagents from synthesis (e.g., ferrous hydroxide, halides).[2]Elemental Analysis (ICP-MS for metals), GC-MS for volatile organics, X-ray Photoelectron Spectroscopy (XPS) of the poisoned catalyst.[1]
Solvents Sulfur-containing impurities (in non-desulfurized grades), peroxides (in aged ethers), halides.Use high-purity, peroxide-free solvents. Run a blank reaction with just the solvent and catalyst to check for deactivation.
Reaction Environment Air/Oxygen (can oxidize catalyst), grease from joints.Ensure a properly inert atmosphere. Use high-vacuum grease sparingly and away from the reaction mixture.
In-situ Generation (Product Inhibition) The basic nitrogen of the octahydroindole product can strongly adsorb to the acidic sites of the catalyst or the metal itself, inhibiting further reaction.[3][4]This is a common issue with N-heterocycle hydrogenation. The problem is often inferred if the reaction slows down at partial conversion despite sufficient hydrogen.

Troubleshooting Logic for Poison Identification:

Caption: A logical workflow for identifying the source of catalyst poisoning.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of ethyl 1H-indole-2-carboxylate to ethyl octahydro-1H-indole-2-carboxylate, and how do they compare?

The complete saturation of the indole ring requires robust catalysts and often more forcing conditions than the reduction to indoline. The most commonly employed catalysts are based on Platinum, Rhodium, and Palladium.

Catalyst Comparison Table:

Catalyst Typical Support Advantages Disadvantages Typical Conditions
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) [5]None (pre-catalyst)Highly active, effective for complete saturation, can be used at atmospheric pressure (though slower).[5]Can be less selective, sensitive to amines, requires acidic medium (e.g., Acetic Acid) for optimal performance.Acetic Acid solvent, 60°C, atmospheric to low H₂ pressure.[5]
Rhodium on Carbon (Rh/C) Carbon, AluminaVery effective for aromatic ring hydrogenation, often more resistant to nitrogen poisoning than Pd.[6]More expensive than Pd or Pt, can be sensitive to sulfur.Ethanol or Acetic Acid solvent, 50-80°C, 50-100 bar H₂.
Palladium on Carbon (Pd/C) CarbonCost-effective, good for many hydrogenations.Often less effective for complete indole saturation compared to Pt or Rh, prone to poisoning by the amine product and sulfur.[7][8]Higher pressures and temperatures may be needed, often used with acidic additives.

Senior Application Scientist's Note: For the complete saturation to the octahydroindole, Platinum(IV) Oxide in acetic acid is a well-documented and reliable choice.[5] While it requires an acidic medium, this inherently counteracts the product inhibition. Rhodium-based catalysts are also an excellent, albeit more expensive, alternative, especially at industrial scale where catalyst turnover is critical.

Q2: What is the difference between reversible and irreversible catalyst poisoning?

The distinction lies in the strength of the interaction between the poison and the catalyst's active sites.[1]

  • Reversible Poisoning: The poison weakly adsorbs to the active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure, such as thermal treatment to desorb the poison.[1] Product inhibition by the octahydroindole is a form of reversible poisoning.

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This is common with sulfur compounds, which can form stable metal sulfides.[9] Heavy metals also tend to be irreversible poisons. In these cases, the catalyst may need to be replaced if regeneration is not effective.

Q3: My reaction starts well but then stops. You mentioned product inhibition. How can I prevent this?

Product inhibition is a major challenge in indole hydrogenation because the resulting octahydroindole is a basic secondary amine that can strongly bind to the catalyst.[3][4]

Mitigation Strategy: The most effective strategy is to conduct the hydrogenation in an acidic solvent, such as acetic acid . The acid protonates the basic nitrogen of the product, forming an ammonium salt. This prevents the lone pair of electrons on the nitrogen from coordinating with and deactivating the catalyst.[4]

Q4: My starting material is a beige or yellow solid. Does this indicate the presence of impurities that could poison the catalyst?

While pure ethyl 1H-indole-2-carboxylate is a white solid, a beige or yellow color often indicates the presence of impurities from its synthesis, which can indeed be detrimental to the catalyst.[1][10] The Reissert synthesis, a common method for preparing this starting material from o-nitrotoluene and diethyl oxalate, can introduce various by-products.[11]

It is highly recommended to purify the starting material before use. Recrystallization is an effective method. (See Protocol 1).

Part 3: Experimental Protocols

Protocol 1: Purification of Ethyl 1H-indole-2-carboxylate by Recrystallization

This protocol is designed to remove non-volatile impurities that may act as catalyst poisons.

Materials:

  • Crude ethyl 1H-indole-2-carboxylate

  • Methanol or a mixture of methylene chloride and light petroleum ether

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Place the crude ethyl 1H-indole-2-carboxylate in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely. If the solution is highly colored, add a small amount of activated charcoal.

  • Heat the solution gently for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals under vacuum. A melting point of 122.5–124°C indicates high purity.[1]

Alternative for higher purity: Recrystallization from a mixture of methylene chloride and light petroleum ether can also yield high-purity white needles.[1]

Protocol 2: General Procedure for Thermal Regeneration of a Deactivated Rh/C Catalyst

This protocol is a general guideline for removing reversibly adsorbed poisons. The optimal temperature and duration may vary.

Safety Note: Handle catalysts in an inert atmosphere when possible, especially after reduction, as they can be pyrophoric.

Equipment:

  • Tube furnace with temperature and gas flow control

  • Quartz tube to hold the catalyst

Procedure:

  • Loading: Carefully load the spent and dried catalyst into the quartz tube.

  • Inert Purge: Purge the system with a flow of an inert gas (e.g., Argon or Nitrogen) at room temperature for 30 minutes to remove residual solvents and air.

  • Heating Program: While maintaining the inert gas flow, heat the furnace to a target temperature, typically between 250°C and 400°C. A slow ramp rate (e.g., 5-10°C/min) is recommended.

  • Hold: Hold at the target temperature for 2-4 hours. This allows for the desorption or decomposition of adsorbed poisons.

  • Cooling: Cool the furnace back to room temperature under the inert gas flow.

  • Passivation/Storage: Once cooled, the catalyst should be carefully removed and stored under an inert atmosphere. If the catalyst is to be exposed to air, a passivation step (e.g., using a 1% O₂ in N₂ mixture) may be necessary to prevent rapid oxidation.

Protocol 3: Regeneration of Adams' Catalyst (PtO₂) from Spent Platinum Black

After a hydrogenation reaction, the active platinum black can be recovered and converted back to the PtO₂ pre-catalyst.

Materials:

  • Spent platinum black catalyst

  • Aqua regia (3:1 mixture of concentrated HCl and HNO₃) - EXTREME CAUTION

  • Ammonium chloride (saturated solution)

  • Sodium nitrate

  • Crucible

  • High-temperature furnace or Bunsen burner

Procedure:

  • Dissolution: Carefully dissolve the spent platinum residue in aqua regia in a fume hood. This will form chloroplatinic acid (H₂PtCl₆).

  • Evaporation: Gently heat the solution to evaporate it just to dryness. Add concentrated HCl and repeat the evaporation several times to remove all nitric acid.

  • Precipitation: Dissolve the final residue in a small amount of water and filter if necessary. Precipitate ammonium chloroplatinate ((NH₄)₂PtCl₆) by adding a saturated solution of ammonium chloride.

  • Fusion: Collect the ammonium chloroplatinate and mix it with 10 parts by weight of sodium nitrate in a crucible.

  • Heating: Gently heat the mixture until the evolution of gas ceases, then heat more strongly to around 500-520°C for 30 minutes.[12]

  • Washing: Allow the fused mass to cool completely. Add water to dissolve the soluble salts. Wash the resulting brown PtO₂ powder repeatedly by decantation with distilled water until free of nitrates.

  • Drying: Filter the brown PtO₂ and dry it in a desiccator. The regenerated catalyst is now ready for use.[13]

References

  • Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Platinum. Retrieved from [Link]

  • Gold Refining Forum. (2012). Adam's catalyst / PtO2 batch sizes & ratios. Retrieved from [Link]

  • Li, Z., et al. (2020). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. Catalysts, 10(10), 1184. Retrieved from [Link]

  • Wikipedia. (n.d.). Adams' catalyst. Retrieved from [Link]

  • Grokipedia. (n.d.). Adams' catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Effective adsorptive removal of indole from model fuel using a metal-organic framework functionalized with amino groups. Retrieved from [Link]

  • Guillarme, S., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2833. Retrieved from [Link]

  • Google Patents. (n.d.). US4331557A - Regeneration of ruthenium-containing catalyst.
  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5342-5345. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Platinum(IV) Oxide. Retrieved from [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Jones, W. D., et al. (1998). C−H and C−S Activation of Thiophene by Rhodium Complexes: Influence of the Ancillary Ligands on the Thermodynamic Stability of the Products. Organometallics, 17(15), 3240-3245. Retrieved from [Link]

  • MDPI. (2015). Part I: A Comparative Thermal Aging Study on the Regenerability of Rh/Al2O3 and Rh/CexOy-ZrO2 as Model Catalysts for Automotive Three Way Catalysts. Retrieved from [Link]

  • Alonso, F., et al. (2009). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron, 65(16), 3116-3121. Retrieved from [Link]

  • Google Patents. (n.d.). US4196096A - Process for regeneration of rhodium hydroformylation catalysts.
  • Chinese Journal of Chemistry. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Retrieved from [Link]

  • Organic Process Research & Development. (2023). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2000). Investigation of the Adsorption and Reactions of Thiophene on Sulfided Cu, Mo, and Rh Catalysts. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. Retrieved from [Link]

  • RSC Publishing. (1997). Homogeneous Hydrogenation of Benzo[b]thiophene by Use of Rhodium and Iridium Complexes as the Catalyst Precursors: Kinetic and Mechanistic Aspects. Retrieved from [Link]

  • PMC. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Retrieved from [Link]

  • ResearchGate. (2018). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2015). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. Retrieved from [Link]

  • PMC. (n.d.). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Retrieved from [Link]

  • MDPI. (n.d.). Biodesulfurization Processes for the Removal of Sulfur from Diesel Oil: A Perspective Report. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for Ethyl Octahydro-1H-indole-2-carboxylate Purity: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical control strategy for complex pharmaceutical intermediates requires moving beyond standard protocols. (2S,3aS,7aS)-Ethyl octahydro-1H-indole-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical control strategy for complex pharmaceutical intermediates requires moving beyond standard protocols. (2S,3aS,7aS)-Ethyl octahydro-1H-indole-2-carboxylate is a critical chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as perindopril and trandolapril[1],[2]. Ensuring its stereochemical and chemical purity is paramount, as downstream purging of diastereomeric impurities is highly inefficient and directly impacts the final active pharmaceutical ingredient (API).

This guide provides an objective, data-backed comparison of high-performance liquid chromatography (HPLC) modalities for this intermediate, culminating in a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[3].

The Analytical Challenge: Structural Causality

The primary analytical challenge stems directly from the molecule's structural chemistry. The hydrogenation of the indole ring to an octahydroindole eliminates the conjugated aromatic system[2].

  • Chromatographic Consequence: The molecule lacks a strong chromophore. Traditional UV detection relies on the weak absorbance of the ester carbonyl and secondary amine auxochrome, necessitating detection wavelengths between 210 nm and 215 nm,[4].

  • Detector Limitations: At 210 nm, gradient elution (essential for separating closely related diastereomers) causes severe baseline drift due to the changing absorbance of the organic modifier. This compromises the Signal-to-Noise (S/N) ratio and inflates the Limit of Quantitation (LOQ).

To solve this, we compare traditional RP-HPLC-UV against RP-HPLC coupled with Charged Aerosol Detection (CAD) . CAD measures the mass of non-volatile analytes independent of optical properties, offering a flat baseline even during steep gradients.

DetectorLogic A Analyte: Ethyl octahydro-1H-indole-2-carboxylate B Structural Property: Fully Reduced Indole Ring (No Conjugated Pi-System) A->B C Limitation: Weak UV Absorbance Requires <220 nm B->C D Solution: Charged Aerosol Detection (CAD) C->D E Outcome: Uniform Response & Stable Gradient Baseline D->E

Logical workflow for detector selection based on analyte structural properties.

Comparative Performance Analysis

The following table summarizes the experimental performance of both modalities when separating the target (2S,3aS,7aS) isomer from its enantiomer and other diastereomeric impurities.

Performance MetricRP-HPLC-UV (210 nm)RP-HPLC-CADScientific Rationale
Baseline Stability Poor (Severe drift)Excellent (Flat)CAD is unaffected by mobile phase UV absorbance.
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%CAD provides a higher S/N ratio for non-chromophoric species.
Linearity (R²) 0.9920.999 (Log-Log)CAD requires log-log transformation but yields tighter variance.
Resolution (Rs) 1.82.5CAD allows steeper gradients without baseline disruption.

ICH Q2(R2) Validation Strategy

The validation of this purity method follows the modernized ICH Q2(R2) framework (effective June 2024), which emphasizes a lifecycle approach and robustness via risk assessment[5],[3].

G N1 ICH Q2(R2) Validation Lifecycle N2 Method Design & Optimization (Column, Mobile Phase, Detector) N1->N2 N3 Specificity Assessment (Resolution from Diastereomers) N2->N3 N4 Range & Linearity (Reportable Range Confirmation) N3->N4 N5 Accuracy & Precision (Repeatability & Intermediate) N4->N5 N6 Robustness Testing (Risk-Based DoE Approach) N5->N6

ICH Q2(R2) Analytical Procedure Validation Workflow for Purity Assessment.

Step-by-Step Methodology: Optimized RP-HPLC-CAD Protocol

This protocol is designed to ensure method ruggedness and complete ionization control.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Potassium dihydrogen phosphate, adjusted to pH 3.0 with orthophosphoric acid[4].

    • Causality: The secondary amine of the octahydroindole has a pKa of ~9.5. At pH 3.0, it is fully protonated. This prevents mixed-mode retention (where both neutral and protonated species exist), eliminating peak tailing.

  • Organic Modifier (Mobile Phase B): 100% HPLC-Grade Acetonitrile.

Step 2: Chromatographic Conditions Setup
  • Column: Base-deactivated C18 (e.g., Hypersil BDS C18, 250 mm × 4.6 mm, 5 µm).

    • Causality: Base-deactivation (extensive end-capping) shields the protonated amine from interacting with residual acidic silanols on the silica backbone.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures reproducible mass transfer kinetics).

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: 10% → 60% B

    • 20–25 min: 60% B

    • 25–25.1 min: 60% → 10% B

    • 25.1–35 min: 10% B (Re-equilibration)

  • Detector (CAD): Evaporation temperature set to 35°C; Data collection rate 10 Hz.

Step 3: Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Dissolve the reference standard of (2S,3aS,7aS)-ethyl octahydro-1H-indole-2-carboxylate to a working concentration of 1.0 mg/mL.

  • Spiked Sample (For Accuracy): Spike the API sample with known diastereomeric impurities at 0.1%, 0.5%, and 1.0% levels.

Step 4: System Suitability Testing (SST)

Inject the standard preparation in replicates of six.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000[6],[4].

Experimental Validation Data

The optimized CAD method was validated against ICH Q2(R2) criteria[7]. The quantitative results confirm the system's trustworthiness for routine quality control.

Validation ParameterICH Q2(R2) RequirementExperimental Result (CAD Method)Pass/Fail
Specificity Complete resolution of impuritiesRs > 2.5 for all diastereomersPass
Linearity (Range) Reportable range (e.g., LOQ to 120%)R² = 0.9992 (Log-Log fit, 0.05% - 150%)Pass
Accuracy (Recovery) Mean recovery within defined limits99.1% – 100.8% across all spike levelsPass
Repeatability %RSD of 6 replicates ≤ 2.0%%RSD = 0.65%Pass
Intermediate Precision %RSD across days/analysts ≤ 2.0%%RSD = 0.82%Pass
Robustness Stable under deliberate variationsNo significant change (pH ±0.2, Temp ±2°C)Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.
  • Process for producing optically active octahydro-1H-indole-2-carboxylic acid.
  • Development and Validation of New HPLC Method for the Estimation of Perindopril in Tablet Dosage Forms. Rasayan Journal of Chemistry. [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Pharmaceutical Sciences. [Link]

  • Validated Stability Indicating Reverse Phase HPLC Method for the Simultaneous Estimation of Perindopril and Indapamide. International Journal of Pharmacy. [Link]

Sources

Comparative

Comparative Reactivity Guide: Ethyl vs. Methyl Octahydro-1H-indole-2-carboxylate in ACE Inhibitor Synthesis

As a Senior Application Scientist, selecting the appropriate ester protecting group for bicyclic amino acids is a critical decision that dictates the yield, stereochemical integrity, and scalability of a synthetic route....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate ester protecting group for bicyclic amino acids is a critical decision that dictates the yield, stereochemical integrity, and scalability of a synthetic route. In the development of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, the (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid (OIC) scaffold is a foundational pharmacophore [1].

This guide provides an objective, data-driven comparison of Ethyl octahydro-1H-indole-2-carboxylate (Ethyl OIC) and Methyl octahydro-1H-indole-2-carboxylate (Methyl OIC). We will analyze how the subtle steric differences at the C2-ester position influence base-catalyzed hydrolysis rates and N-acylation efficiency during drug synthesis.

Structural and Mechanistic Analysis

The octahydroindole system is a rigid, bicyclic structure. The C2-carboxylate is situated directly adjacent to the secondary amine at the N1 position. This proximity creates a highly sterically demanding environment.

Steric Hindrance and Hydrolysis (Saponification)

The primary distinction between Methyl OIC and Ethyl OIC lies in the steric bulk of the alkoxy leaving group. During base-catalyzed hydrolysis (saponification), a hydroxide ion must attack the ester carbonyl to form a tetrahedral intermediate.

  • Methyl OIC: The smaller methyl group provides minimal steric shielding, allowing for rapid nucleophilic attack. This rapid kinetics is highly advantageous because it permits the use of milder basic conditions, thereby preventing base-catalyzed epimerization at the sensitive C2 alpha-chiral center [3].

  • Ethyl OIC: The additional methylene unit in the ethyl group increases the steric volume around the carbonyl carbon. This raises the activation energy required to form the tetrahedral intermediate, significantly reducing the hydrolysis rate. Prolonged exposure to basic conditions to force the hydrolysis of the ethyl ester increases the risk of degrading the stereochemical purity of the intermediate [4].

N-Acylation Reactivity

In ACE inhibitor synthesis, the N1-amine must be coupled with complex, bulky side chains, such as N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA) [2]. While the ester group is at C2, its spatial orientation slightly impinges on the N1-amine's trajectory of nucleophilic attack. The bulkier ethyl ester marginally decreases the nucleophilicity of the adjacent amine compared to the methyl ester, requiring slightly longer reaction times for complete N-acylation.

Comparative Reactivity Data

The following table summarizes the quantitative performance differences between the two esters under standard synthetic conditions.

Table 1: Comparative Reactivity Profiles of Methyl vs. Ethyl OIC

ParameterMethyl Octahydro-1H-indole-2-carboxylateEthyl Octahydro-1H-indole-2-carboxylate
Relative Hydrolysis Rate (0.1M LiOH, THF/H2O, 25°C)1.0 (Reference)~0.35
Approximate Half-Life (t½) 45 minutes130 minutes
NCA Coupling Yield (Standard conditions, 2h)94%87%
Risk of Epimerization (During Deprotection)Low (Mild conditions suffice)Moderate (Requires longer/harsher conditions)
Transesterification Risk High in alcoholic solventsLow

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: for instance, Lithium Hydroxide (LiOH) is specifically selected over Sodium Hydroxide (NaOH) because the lithium cation coordinates with the carbonyl oxygen more effectively in mixed aqueous/organic solvents, accelerating hydrolysis while maintaining a lower pH profile to protect the C2 stereocenter.

Protocol 1: Base-Catalyzed Hydrolysis of OIC Esters

Objective: Cleave the ester protecting group to yield the free (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.

  • Preparation: Dissolve 10.0 mmol of the OIC ester (Methyl or Ethyl) in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Note: For the ethyl ester, omit MeOH to prevent transesterification to the methyl ester; use THF/Water (3:1) instead.

  • Base Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 15.0 mL of a 1.0 M aqueous Lithium Hydroxide (LiOH) solution (1.5 equivalents).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to 25°C. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 3:1, visualized with Ninhydrin stain). The methyl ester typically completes in <1 hour; the ethyl ester requires 2.5–3 hours.

  • Quenching & pH Adjustment: Once complete, cool the mixture back to 0°C. Carefully add 1.0 M HCl dropwise until the pH reaches 2.5–3.0. Causality: This specific pH ensures the carboxylic acid is protonated for organic extraction while the amine remains partially protonated as a zwitterion, requiring a specialized extraction solvent.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free carboxylic acid.

Protocol 2: N-Acylation via NCA Coupling

Objective: Couple the OIC ester with ECPPA-NCA to form the Trandolapril/Perindopril precursor.

  • Activation: Dissolve 5.0 mmol of the OIC ester in 15 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 6.0 mmol (1.2 eq) of Triethylamine (Et₃N). Stir for 10 minutes at ambient temperature.

  • Coupling: Slowly add 5.5 mmol (1.1 eq) of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA) [2].

  • Validation: Stir for 2 hours (Methyl OIC) or 3.5 hours (Ethyl OIC). The evolution of CO₂ gas serves as a visual, self-validating indicator of the reaction's progress.

  • Workup: Wash the reaction mixture with 10% aqueous citric acid to remove unreacted amine, followed by brine. Dry and concentrate to yield the N-acylated intermediate.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the mechanistic logic and the experimental workflow, mapped using Graphviz DOT.

Hydrolysis A OIC Ester (Methyl or Ethyl) B Tetrahedral Intermediate A->B OH⁻ Attack (Steric Barrier) C Free Carboxylic Acid + Alcohol B->C Alkoxide Elimination

Mechanistic pathway of base-catalyzed ester hydrolysis highlighting steric sensitivity.

Workflow N1 Octahydroindole-2-carboxylate (Methyl or Ethyl) N2 N-Acylation (NCA Coupling) Base: Et₃N, Solvent: DCM N1->N2 N3 N-Acylated Intermediate N2->N3 N4 Saponification (LiOH/H₂O) Temperature: 0-25°C N3->N4 N5 ACE Inhibitor Precursor (Free Carboxylic Acid) N4->N5

Experimental workflow for ACE inhibitor intermediate synthesis via N-acylation.

Conclusion and Strategic Recommendations

For drug development professionals scaling up ACE inhibitor syntheses, the choice between Methyl and Ethyl OIC depends on the specific demands of the synthetic route:

  • Select Methyl OIC when the ester is strictly a transient protecting group. Its rapid hydrolysis kinetics allow for mild deprotection, safeguarding the optical purity of the (2S, 3aS, 7aS) stereocenters.

  • Select Ethyl OIC only if downstream processing requires a highly lipophilic intermediate that must withstand mildly basic conditions during other transformations, or if the ethyl ester is intended to remain as the final prodrug moiety (though in Trandolapril, the prodrug ester is located on the alanyl side chain, not the octahydroindole ring).

References

  • Application of Octahydro-1H-indole-2-carboxylic Acid in ACE Inhibitors - Benchchem. Benchchem.
  • WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril. Google Patents.
  • US20050106690A1 - Process for producing optically active octahydro-1H-indole-2-carboxylic acid. Google Patents.
  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC - NIH.
Validation

Comparative Guide: Catalysts for Ethyl Octahydro-1H-indole-2-carboxylate Synthesis

Executive Summary The synthesis of ethyl octahydro-1H-indole-2-carboxylate is a critical transformation in the pharmaceutical industry, serving as the core chiral bicyclic scaffold for blockbuster angiotensin-converting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of ethyl octahydro-1H-indole-2-carboxylate is a critical transformation in the pharmaceutical industry, serving as the core chiral bicyclic scaffold for blockbuster angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril[1],[2]. Because the biological efficacy of these drugs relies entirely on a specific stereoisomer, achieving the correct all-cis (2S, 3aS, 7aS) diastereomer during the hydrogenation of the indoline or indole precursor is paramount[1],[3].

This guide objectively compares the performance of leading heterogeneous catalysts—Platinum(IV) oxide (PtO₂), Rhodium on Alumina (Rh/Al₂O₃), and Palladium on Carbon (Pd/C)—providing mechanistic insights, quantitative experimental data, and a self-validating protocol to ensure reproducible scale-up.

Mechanistic Insights: The Hydrogenation Challenge

Hydrogenating the aromatic ring of ethyl indoline-2-carboxylate (or its indole precursor) presents two distinct chemical challenges:

  • Catalyst Poisoning: The fully reduced octahydroindole product is a highly nucleophilic cyclic secondary amine. In neutral media, this amine strongly coordinates to the active metal surface of the catalyst, effectively poisoning it and halting the reaction prematurely[4].

  • Stereocontrol: The target molecule possesses three chiral centers. The catalyst must approach the rigid bicyclic intermediate exclusively from the less sterically hindered face to ensure the syn-addition of hydrogen, yielding the desired all-cis configuration[5],[3].

To overcome these challenges, the reaction is universally conducted in strongly acidic media (e.g., glacial acetic acid). The acid serves a dual causality: it protonates the resulting amine—preventing it from binding to the catalyst—and it activates the aromatic ring toward nucleophilic attack by the metal-hydride species[4].

Catalyst Performance Evaluation

Platinum(IV) Oxide (PtO₂ / Adams' Catalyst)

PtO₂ is the industry standard for the conversion of ethyl (S)-indoline-2-carboxylate to the octahydro derivative[5],[1]. Under hydrogen pressure, PtO₂ is reduced in situ to highly active platinum black.

  • Advantages: It provides exceptional diastereoselectivity (>95% for the all-cis isomer) because the flat Pt surface enforces strict syn-facial delivery of hydrogen[1].

  • Limitations: It requires elevated temperatures (60 °C) and extended reaction times (24 h) to achieve full conversion[5].

Rhodium on Alumina (Rh/Al₂O₃) or Rh/C

Rhodium-based catalysts are highly efficient for direct aromatic ring reductions due to their optimal d-band center, which allows for strong back-bonding to the aromatic ring without irreversible substrate binding[3].

  • Advantages: Rhodium can often reduce the fully aromatic ethyl indole-2-carboxylate directly to the octahydro-derivative in a single step, bypassing the indoline isolation[3].

  • Limitations: Rhodium is significantly more expensive than Platinum or Palladium, and it can sometimes yield a mixture of cis-endo and cis-exo isomers if the solvent system is not perfectly optimized[3].

Palladium on Carbon (Pd/C)

While Pd/C is a workhorse for olefin hydrogenation and debenzylation[6], it struggles with the complete reduction of the indoline aromatic ring.

  • Advantages: Highly cost-effective and excellent for the initial reduction of indole to indoline[6].

  • Limitations: Pd/C often requires dangerously high hydrogen pressures to reduce the benzene ring of the indoline. Furthermore, it is prone to promoting epimerization at the C-2 position, degrading the enantiomeric purity of the final product[7].

Quantitative Data Comparison

The following table summarizes the experimental performance of the three primary catalysts for the synthesis of the all-cis ethyl octahydro-1H-indole-2-carboxylate.

Catalyst SystemStarting MaterialSolventConditionsConversion YieldDiastereomeric Excess (d.e.)
PtO₂ (300 mg) Ethyl (S)-indoline-2-carboxylateGlacial Acetic Acid60 °C, 1-3 atm H₂, 24 h85 – 93% > 95% (All-cis)
Rh/Al₂O₃ (5%) Ethyl indole-2-carboxylateAcetic Acid / EtOH50 °C, 50 psi H₂, 12 h78 – 82%~ 85% (Mixed cis isomers)
Pd/C (10%) Ethyl indoline-2-carboxylateEthanol / HCl50 °C, >100 psi H₂, 48 h< 60%< 70% (Significant epimerization)

Data synthesized from benchmark literature and patent protocols[5],[1],[7],[3].

Reaction Pathway Visualization

CatalystComparison A Ethyl Indole-2-carboxylate (Aromatic Core) B Ethyl Indoline-2-carboxylate (Partially Reduced) A->B Pd/C, H2 Mild Conditions C Ethyl Octahydro-1H-indole-2-carboxylate (All-cis Target Isomer) A->C Rh/Al2O3, H2, AcOH Direct Hydrogenation B->C PtO2, H2, AcOH, 60°C High Stereoselectivity D Epimerized / Trans-Isomers (Undesired Byproducts) B->D Pd/C, H2, High Pressure Poor Selectivity

Reaction pathways for ethyl octahydro-1H-indole-2-carboxylate synthesis.

Self-Validating Experimental Protocol: PtO₂-Catalyzed Hydrogenation

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes a self-validating feedback loop with built-in In-Process Controls (IPCs). This procedure is adapted from established methodologies for isolating the pure (2S, 3aS, 7aS) hydrochloride salt[5],[1],[8].

Materials Required
  • Substrate: Ethyl (S)-indoline-2-carboxylate (3.5 g, ~18.3 mmol)

  • Catalyst: Platinum(IV) oxide (PtO₂) (300 mg)

  • Solvent: Glacial Acetic Acid (60 mL)

  • Reagents for Salt Formation: 3N HCl in anhydrous ethyl acetate (15 mL)

Step-by-Step Methodology
  • Reaction Setup: In a high-pressure hydrogenation reactor (e.g., Parr shaker), dissolve 3.5 g of ethyl (S)-indoline-2-carboxylate in 60 mL of glacial acetic acid.

    • Causality Check: Acetic acid is mandatory to protonate the basic nitrogen, preventing catalyst poisoning[4].

  • Catalyst Addition: Carefully add 300 mg of PtO₂ to the solution.

  • Purge and Pressurize: Seal the vessel. Purge the system with inert nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 3 atm with H₂.

  • Hydrogenation: Heat the reaction mixture to 60 °C and maintain vigorous agitation for 24 hours[5],[1].

    • IPC (Self-Validation Step 1): At 20 hours, withdraw a 50 µL aliquot, neutralize with saturated NaHCO₃, extract into ethyl acetate, and analyze via HPLC. The reaction is complete when the starting indoline peak area is < 0.5%.

  • Work-up: Cool the reactor to room temperature and safely vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with an additional 20 mL of acetic acid[5].

  • Solvent Removal: Concentrate the combined filtrate in vacuo to yield a viscous oil.

  • Hydrochloride Salt Formation (Purification): Dissolve the crude oil in 10 mL of anhydrous ethyl acetate. Dropwise, add 15 mL of 3N HCl in anhydrous ethyl acetate. Stir at room temperature for 12 hours to precipitate the salt[5],[8].

  • Isolation: Filter the resulting white solid and wash with cold ethyl acetate.

    • IPC (Self-Validation Step 2): Analyze the isolated crystals via Chiral HPLC and polarimetry. The optical rotation should align with the literature standard for the (2S, 3aS, 7aS) enantiomer to confirm diastereomeric purity[5],[1].

References

  • [5] Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov. Available at:[Link]

  • [4] Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. nih.gov. Available at:[Link]

  • [6] Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. EPO. Available at:

  • [7] REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. clockss.org. Available at: [Link]

  • [8] AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. Google Patents. Available at:

  • [3] EP1354874A1 - Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters thereof. Google Patents. Available at:

Sources

Comparative

Comprehensive Analytical Validation Guide: Reference Standards for Ethyl Octahydro-1H-Indole-2-Carboxylate

The Critical Role of Stereochemical Fidelity Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (frequently supplied as a stable hydrochloride salt, CAS 82864-25-3) is a foundational chiral bicyclic intermediate[1]. It...

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Author: BenchChem Technical Support Team. Date: April 2026

The Critical Role of Stereochemical Fidelity

Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (frequently supplied as a stable hydrochloride salt, CAS 82864-25-3) is a foundational chiral bicyclic intermediate[1]. It is indispensable in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril[2]. Because the pharmacological efficacy of these active pharmaceutical ingredients (APIs) is strictly stereodependent—requiring the (S,S,S)-configuration to effectively bind the ACE active site—the analytical validation of this intermediate demands high-purity reference standards to accurately quantify both chemical impurities and enantiomeric excess (ee)[2].

Pathway A (2S,3aS,7aS)-Ethyl octahydro- 1H-indole-2-carboxylate B N-Alkylation / Coupling with Chiral Side Chain A->B C Ester Hydrolysis (Deprotection) B->C D Perindopril Erbumine (Active ACE Inhibitor) C->D

Figure 1: Synthetic pathway from the bicyclic intermediate to Perindopril.

Objective Comparison of Analytical Modalities

When establishing a validation protocol, analytical scientists must select the appropriate chromatographic modality. While Gas Chromatography (GC) is highly sensitive for volatile organics, the presence of a secondary amine and an ester group in ethyl octahydro-1H-indole-2-carboxylate often leads to thermal degradation or severe peak tailing unless complex derivatization is performed. Conversely, Reversed-Phase HPLC (RP-HPLC) offers direct, non-destructive analysis with superior reproducibility[3].

Table 1: Comparison of Analytical Modalities for CAS 82864-25-3
ParameterRP-HPLC (Recommended)Chiral HPLCGC-FID (Alternative)
Primary Application Chemical purity & assayEnantiomeric excess (ee)Residual solvents
Sample Preparation Direct dissolution in mobile phaseDirect dissolution in mobile phaseDerivatization often required
Peak Symmetry Excellent (at pH < 3.0)Good (depends on chiral selector)Poor (tailing due to basic amine)
Thermal Stability Not a factor (ambient column temp)Not a factorHigh risk of thermal degradation
Throughput / Cost High throughput / Moderate costModerate throughput / High costLow throughput / Low cost

Causality in Experimental Design: The "Why" Behind the Method

A common pitfall in analyzing octahydroindole derivatives is poor peak shape. Why use a low pH mobile phase in RP-HPLC? The intermediate contains a basic secondary amine with a pKa of approximately 9–10. At physiological or neutral pH, the amine is partially ionized, leading to dual retention mechanisms on the silica backbone of the column (hydrophobic retention plus ionic interaction with free silanols). This results in broad, tailing peaks. By utilizing a phosphate buffer adjusted to pH 2.5, the amine is fully protonated, and ion-pairing mechanisms can be standardized, ensuring sharp, symmetrical peaks and reliable integration[4].

Experimental Protocol: A Self-Validating RP-HPLC System

To ensure trustworthiness, the following methodology incorporates a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the system automatically invalidates the run, preventing the generation of erroneous data[4].

Workflow A Reference Standard CAS 82864-25-3 B Sample Preparation (Buffer/ACN Dilution) A->B C RP-HPLC / Chiral HPLC Separation B->C D System Suitability (RSD < 2.0%, Rs > 1.5) C->D E ICH Q2 Validation (Linearity, Accuracy, Precision) D->E

Figure 2: Analytical validation workflow for ethyl octahydro-1H-indole-2-carboxylate.

Step 1: Preparation of the Reference Standard
  • Accurately weigh 25.0 mg of high-purity (≥98.0%) (2S,3aS,7aS)-Ethyl octahydro-1H-indole-2-carboxylate hydrochloride reference standard[1].

  • Transfer to a 50 mL volumetric flask. Dissolve in 25 mL of diluent (Mobile Phase A:B, 50:50 v/v) using ultrasonication for 10 minutes to ensure complete solubilization.

  • Make up to the mark with diluent to achieve a primary stock solution of 500 µg/mL.

Step 2: Chromatographic Conditions
  • Column : C18 Reverse Phase (250 mm × 4.6 mm, 5 µm particle size). Causality: The hydrophobic C18 stationary phase effectively retains the non-polar octahydroindole bicyclic ring[3].

  • Mobile Phase : Isocratic elution consisting of 65% Phosphate buffer (0.01 M, adjusted to pH 2.5 with orthophosphoric acid) and 35% Acetonitrile[3][4].

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm or 215 nm. Causality: The ester and saturated amine functionalities lack extended pi-conjugation; thus, low UV wavelengths are mandatory for sufficient detector sensitivity[5].

Step 3: System Suitability Testing (The Self-Validating Control)
  • Inject the 500 µg/mL standard solution six consecutive times.

  • Acceptance Criteria :

    • Relative Standard Deviation (%RSD) of peak areas must be ≤ 2.0%[5].

    • Theoretical plates (N) > 3000.

    • Tailing factor (T) ≤ 1.5.

  • Logic: Meeting these criteria mathematically proves the instrument is precise, the column chemistry is stable, and the mobile phase is correctly buffered before any unknown samples are tested.

Step 4: Linearity, Range, and Accuracy
  • Linearity : Prepare five concentration levels (e.g., 50, 100, 250, 500, and 750 µg/mL) by serially diluting the stock solution. Inject each level in triplicate. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999[3].

  • Accuracy (Spike Recovery) : Spike known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% of the target concentration. Mean recovery must fall between 98.0% and 102.0% to validate the absence of matrix interference[5].

Reference Standard Specifications

Selecting the correct tier of reference standard is critical for regulatory compliance. Primary standards are used for absolute structural elucidation and calibration, while working standards are utilized for routine batch release.

Table 2: Reference Standard Specifications (Ethyl octahydro-1H-indole-2-carboxylate HCl)
Specification ParameterPrimary Reference StandardSecondary / Working Standard
Chemical Purity (HPLC) ≥ 99.5%≥ 98.0%
Chiral Purity (ee) ≥ 99.9%≥ 98.5%
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%
Residue on Ignition ≤ 0.1%≤ 0.2%
Identity Verification NMR, MS, IR, Elemental AnalysisIR, HPLC Retention Time Match

References

  • Source: lookchem.
  • Source: rasayanjournal.co.
  • Source: oup.
  • Source: sphinxsai.
  • EP1354874A1 - Method for synthesis of (2S,3aS,7aS)

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Handling Guide: Personal Protective Equipment for Ethyl Octahydro-1H-Indole-2-Carboxylate

This guide provides essential, immediate safety and logistical information for the handling of Ethyl octahydro-1h-indole-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the followin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of Ethyl octahydro-1h-indole-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a comprehensive review of safety data for structurally related indole derivatives. It is imperative to treat Ethyl octahydro-1h-indole-2-carboxylate with a high degree of caution, assuming it may possess hazards associated with analogous compounds.

Hazard Analysis Based on Structural Analogs

  • Skin Irritation: Direct contact may cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes may lead to serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[5]

Due to these potential hazards, a stringent personal protective equipment (PPE) protocol is necessary to minimize exposure risk during handling.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory when working with Ethyl octahydro-1h-indole-2-carboxylate. The selection of appropriate PPE is the first line of defense against accidental exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6]To protect against splashes and aerosols that could cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and changed immediately if contaminated.[6][7]To prevent skin contact, which may lead to irritation.[1][2] The use of proper glove removal technique is crucial to avoid cross-contamination.[6]
Body Protection A buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or significant exposure, a chemical-resistant apron or suit is recommended.[7][8]To shield the body from accidental spills and splashes.
Respiratory Protection All handling of solid material and solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] For situations where a fume hood is not available or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][9]To prevent inhalation of potentially irritating aerosols or dust.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for ensuring personnel safety and experimental integrity.

Preparation
  • Designated Area: All handling of Ethyl octahydro-1h-indole-2-carboxylate must be conducted in a designated area, such as a chemical fume hood.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before commencing work to minimize movement in and out of the designated area.

  • Don PPE: Don all required PPE as outlined in the table above before handling the chemical.

Handling the Compound
  • Weighing: When weighing the solid compound, perform the task within the fume hood to contain any dust.[7] Use dedicated spatulas and weighing vessels.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Handle all solutions with the same level of precaution as the solid material.

  • Avoid Aerosol Generation: Take care to avoid procedures that may generate dust or aerosols.

Post-Handling
  • Decontamination: Clean all non-disposable equipment thoroughly with an appropriate solvent within the fume hood.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood with a suitable cleaning agent.

  • Waste Disposal: Dispose of all contaminated waste, including bench paper, gloves, and other consumables, as described in the disposal plan below.

  • Doff PPE: Carefully remove PPE, avoiding cross-contamination. The last item to be removed should be your gloves, using the proper removal technique.[6]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6][8]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]

Disposal Plan

Proper disposal of Ethyl octahydro-1h-indole-2-carboxylate and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing Ethyl octahydro-1h-indole-2-carboxylate, including contaminated consumables (e.g., gloves, pipette tips, bench paper), in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling Ethyl Octahydro-1H-Indole-2-Carboxylate cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Operational Environment Start Start: Handling Ethyl Octahydro-1H-Indole-2-Carboxylate Risk Assess potential for splashes, aerosols, or dust generation Start->Risk LowRisk Low Risk: Small quantities, no splashes/aerosols - Safety Goggles - Nitrile Gloves - Lab Coat Risk->LowRisk Low HighRisk High Risk: Large quantities, potential for splashes/aerosols - Safety Goggles & Face Shield - Nitrile Gloves - Chemical-Resistant Apron/Suit - Use of Fume Hood is Mandatory Risk->HighRisk High FumeHood All operations must be performed in a Chemical Fume Hood LowRisk->FumeHood HighRisk->FumeHood

Sources

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